Product packaging for Donasine(Cat. No.:)

Donasine

Cat. No.: B12381542
M. Wt: 408.5 g/mol
InChI Key: BUAMVCSJOZBROF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Donasine is a natural indole alkaloid isolated from the rhizomes of Arundo donax L, provided for research use only . This product is intended for chemical reference standards and basic scientific research, such as investigating the phytochemical properties of plant species . Research into this compound may contribute to the broader understanding of alkaloid biosynthesis and plant natural products. The specific mechanism of action and full pharmacological profile of this compound are areas for further scientific investigation. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human use . The performance characteristics, safety, and efficacy of this product for any diagnostic or therapeutic purpose have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N4O3 B12381542 Donasine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

(3S)-1-[3-[2-(dimethylamino)ethyl]-5-hydroxy-1H-indol-4-yl]-3-hydroxy-3-[2-(methylamino)ethyl]indol-2-one

InChI

InChI=1S/C23H28N4O3/c1-24-12-11-23(30)16-6-4-5-7-18(16)27(22(23)29)21-19(28)9-8-17-20(21)15(14-25-17)10-13-26(2)3/h4-9,14,24-25,28,30H,10-13H2,1-3H3/t23-/m0/s1

InChI Key

BUAMVCSJOZBROF-QHCPKHFHSA-N

Isomeric SMILES

CNCC[C@@]1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O

Canonical SMILES

CNCCC1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Pharmacological Profile of Donasine: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Following a comprehensive review of scientific literature and pharmacological databases, it has been determined that there is no publicly available information on a compound designated as "Donasine." The name may be a result of a misspelling, a code name for a compound in early-stage development that is not yet publicly disclosed, or a fictional substance.

This guide, therefore, addresses the possibility of a typographical error and provides a detailed analysis of the mechanism of action for two similarly named, well-documented therapeutic agents: Doxazosin and Donanemab . The distinct pharmacological actions of these drugs are explored to offer a potential proxy for the user's original query. We will delve into their molecular interactions, signaling pathways, and the experimental methodologies used to elucidate their functions, adhering to the specified formatting requirements for data presentation and visualization.

Section 1: Doxazosin - An Alpha-1 Adrenergic Receptor Antagonist

Doxazosin is a quinazoline-based compound that functions as a selective antagonist of alpha-1 adrenergic receptors. It is primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.

Molecular Mechanism of Action

Doxazosin exerts its therapeutic effects by competitively and selectively binding to alpha-1 adrenergic receptors, particularly the subtypes α1A, α1B, and α1D. In the context of BPH, the blockade of α1A-adrenergic receptors in the prostate and bladder neck leads to smooth muscle relaxation, thereby improving urinary flow. Its antihypertensive effect is achieved by blocking α1B-adrenergic receptors in vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.

The binding of endogenous catecholamines (e.g., norepinephrine) to alpha-1 adrenergic receptors typically activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ leads to smooth muscle contraction. Doxazosin competitively inhibits this pathway.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Doxazosin.

Table 1: Pharmacokinetic Properties of Doxazosin

ParameterValueReference
Oral Bioavailability ~65%
Time to Peak Plasma Concentration (Tmax) 2-3 hours
Plasma Protein Binding ~98%
Volume of Distribution (Vd) 1.0 - 1.9 L/kg
Elimination Half-life (t½) ~22 hours
Metabolism Extensively hepatic (O-demethylation and C-hydroxylation)
Excretion Primarily in feces (~63%), with a small amount in urine (~9%)

Table 2: Pharmacodynamic Properties of Doxazosin

ParameterReceptor SubtypeValueReference
Binding Affinity (log KD) α1A-adrenoceptor-8.58
α1B-adrenoceptor-8.46
α1D-adrenoceptor-8.33
Experimental Protocols

1.3.1 Radioligand Binding Assay for Receptor Affinity

  • Objective: To determine the binding affinity (KD) of Doxazosin for human α1A, α1B, and α1D-adrenergic receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor.

  • Radioligand: [3H]prazosin, a high-affinity antagonist for alpha-1 adrenergic receptors.

  • Procedure:

    • Whole-cell preparations of the transfected CHO cells are incubated with a fixed concentration of [3H]prazosin.

    • Increasing concentrations of unlabeled Doxazosin are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • After incubation to equilibrium, the cells are harvested, and the amount of bound radioactivity is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of Doxazosin that inhibits 50% of [3H]prazosin binding).

    • The KD value is then calculated from the IC50 using the Cheng-Prusoff equation.

1.3.2 In Vivo Blood Pressure Measurement in Animal Models

  • Objective: To assess the antihypertensive effect of Doxazosin.

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Procedure:

    • SHRs are instrumented with radiotelemetry devices for continuous monitoring of blood pressure and heart rate.

    • After a baseline recording period, Doxazosin is administered orally at various doses.

    • Blood pressure and heart rate are continuously monitored for a specified period (e.g., 24 hours) post-administration.

    • The data are analyzed to determine the dose-dependent effects of Doxazosin on systolic and diastolic blood pressure.

Visualizations

Doxazosin_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Inhibits Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to PKC_Activation->Smooth_Muscle_Contraction Contributes to

Caption: Doxazosin competitively inhibits the α1-adrenergic receptor signaling pathway.

Section 2: Donanemab - An Amyloid-Beta Targeting Monoclonal Antibody

Donanemab (N3pG) is a humanized IgG1 monoclonal antibody designed for the treatment of Alzheimer's disease. It represents a targeted immunotherapeutic approach aimed at clearing pathological amyloid-beta (Aβ) plaques from the brain.

Molecular Mechanism of Action

Donanemab specifically targets a modified form of amyloid-beta known as N-terminal pyroglutamate Aβ (AβpE3-42). This particular isoform is a major component of the amyloid plaques found in the brains of individuals with Alzheimer's disease and is thought to be a key initiator of plaque formation.

By binding to this specific epitope on the deposited Aβ plaques, Donanemab is believed to engage the brain's resident immune cells, the microglia. The Fc region of the Donanemab antibody is recognized by Fc receptors on microglia, triggering a process of antibody-dependent cell-mediated phagocytosis. This leads to the engulfment and clearance of the Aβ plaques. The removal of these plaques is hypothesized to reduce downstream pathological events, including tau pathology and neuronal loss, thereby slowing the clinical progression of Alzheimer's disease.

Quantitative Data Summary

Table 3: Pharmacokinetic Properties of Donanemab

ParameterValueReference
Elimination Half-life (t½) ~11.8 days
Clearance ~0.0255 L/h
Volume of Distribution (Vd) ~3.36 L
Time to Steady State Achieved after a single dose

Table 4: Pharmacodynamic Properties of Donanemab (from TRAILBLAZER-ALZ study)

ParameterValueReference
Amyloid Plaque Reduction (Centiloids) at 76 weeks 84 Centiloid reduction from a baseline of 108 Centiloids
Slowing of Clinical Decline (iADRS) 32% slowing compared to placebo
Complete Amyloid Clearance (<24.1 Centiloids) Achieved in 40% of participants in the TRAILBLAZER-ALZ trial
Experimental Protocols

2.3.1 Amyloid PET Imaging for Plaque Burden Assessment

  • Objective: To quantify the change in brain amyloid plaque burden in response to Donanemab treatment.

  • Imaging Agent: Florbetapir F18, a PET tracer that binds to amyloid plaques.

  • Procedure:

    • Participants undergo a baseline amyloid PET scan prior to treatment initiation.

    • Florbetapir F18 is administered intravenously.

    • After a specified uptake period, a PET scan of the brain is acquired.

    • The PET images are reconstructed and analyzed to quantify the amyloid plaque load, typically expressed in Centiloids.

    • Follow-up PET scans are conducted at specified intervals during the clinical trial (e.g., 24, 52, and 76 weeks) to assess changes from baseline.

2.3.2 Ex Vivo Phagocytosis Assay

  • Objective: To demonstrate that Donanemab can induce microglial-mediated phagocytosis of amyloid plaques.

  • Materials:

    • Post-mortem human brain tissue sections from Alzheimer's disease patients.

    • Primary microglia isolated from rodents or human-derived microglial cell lines.

    • Donanemab and an isotype control antibody.

  • Procedure:

    • Brain tissue sections containing amyloid plaques are incubated with either Donanemab or the isotype control antibody.

    • Isolated microglia are then added to the tissue sections.

    • After an incubation period, the sections are fixed and stained for amyloid plaques (e.g., with Thioflavin S) and microglia (e.g., with an antibody against Iba1).

    • Confocal microscopy is used to visualize and quantify the co-localization of amyloid plaques within microglia, which is indicative of phagocytosis.

Visualizations

Donanemab_Mechanism_of_Action cluster_BrainParenchyma Brain Parenchyma cluster_Microglia Microglia Donanemab Donanemab Amyloid_Plaque Amyloid-β Plaque (with N3pG epitope) Donanemab->Amyloid_Plaque Binds to Fc_Receptor Fc Receptor Donanemab->Fc_Receptor Fc region binds Phagocytosis Phagocytosis Fc_Receptor->Phagocytosis Triggers Plaque_Clearance Plaque Clearance Phagocytosis->Plaque_Clearance Leads to

Caption: Donanemab facilitates microglial-mediated clearance of amyloid-β plaques.

Conclusion

While the query for "this compound" did not yield a known therapeutic agent, this guide provides a comprehensive overview of the mechanisms of action for Doxazosin and Donanemab, two drugs with distinct pharmacological profiles. The detailed presentation of their molecular interactions, quantitative data, experimental protocols, and signaling pathways serves as a valuable resource for researchers and professionals in the field of drug development. The methodologies and visualization approaches outlined here can be applied to the study of novel therapeutic compounds, fostering a deeper understanding of their mechanisms and facilitating the advancement of new medicines.

Chemical structure and properties of Donasine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Comprehensive data regarding Donasine is limited due to the inaccessibility of the primary research publication detailing its isolation and characterization. This guide is compiled from publicly available abstracts, supplier information, and general pharmacological knowledge. The full experimental details, extensive quantitative data, and complete mechanistic pathways could not be fully elucidated.

Introduction

This compound is a naturally occurring indole alkaloid isolated from the rhizomes of the giant reed, Arundo donax L.[1][2]. Preliminary pharmacological assessments have indicated that this compound possesses antipyretic (fever-reducing) properties[1][2]. As a novel natural product, it represents a potential starting point for further investigation into new therapeutic agents. This document aims to provide a detailed overview of the available technical information on this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound was determined by X-ray crystallographic analysis and other spectral methods[1].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (3S)-1-[3-[2-(dimethylamino)ethyl]-5-hydroxy-1H-indol-2-yl]-3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-oneInferred from SMILES
CAS Number 1017237-81-8[2]
Molecular Formula C23H28N4O3[3]
Molecular Weight 408.49 g/mol [3]
Canonical SMILES O=C1N(C2=C3C(NC=C3CCN(C)C)=CC=C2O)C4=CC=CC=C4[C@@]1(O)CCNC[3]
Appearance Solid, White to off-white[3]
Purity 95.0% (as per a commercial supplier)[3]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1]

Note: Detailed physicochemical properties such as melting point, boiling point, and solubility in various solvents are not available in the reviewed literature.

A commercial supplier has made available the following spectral data, although the detailed experimental conditions and peak assignments are not provided:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)[3]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)[3]

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography)[3]

  • MS (Mass Spectrometry)[3]

Without access to the primary publication, a detailed analysis and interpretation of these spectra are not possible.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not publicly available. The primary reference indicates that this compound was isolated from the rhizomes of Arundo donax L., but the specific extraction and purification methods were not detailed in the available abstract[1].

General Workflow for Natural Product Isolation and Characterization:

The following diagram illustrates a general workflow typically employed in the discovery of novel natural products like this compound.

Natural Product Discovery Workflow General Workflow for Natural Product Discovery A Plant Material Collection (e.g., Arundo donax rhizomes) B Extraction (e.g., with organic solvents) A->B C Fractionation (e.g., column chromatography) B->C D Isolation of Pure Compound (e.g., HPLC) C->D E Structure Elucidation (NMR, MS, X-ray Crystallography) D->E F Biological Activity Screening (e.g., Antipyretic assays) D->F H Lead Optimization & Synthesis E->H G Mechanism of Action Studies F->G G->H

A generalized workflow for natural product discovery.

Biological Activity and Mechanism of Action

The only reported biological activity for this compound is its fever-reducing effect[1][2]. The primary pharmacological test that demonstrated this activity is mentioned in the initial publication, but the specifics of the assay, such as the animal model used, dosage, and quantitative outcomes (e.g., percentage reduction in fever), are not available in the public domain.

Hypothesized Mechanism of Antipyretic Action:

The mechanism of action for this compound's antipyretic effect has not been elucidated. However, the general mechanism for most antipyretic drugs involves the inhibition of the cyclooxygenase (COX) enzyme, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandin E2 (PGE2) in the hypothalamus, which is a key mediator of the febrile response. It is plausible that this compound may act through a similar pathway.

The following diagram illustrates the generally accepted signaling pathway for fever induction and the potential point of intervention for an antipyretic agent like this compound.

Fever Induction Pathway Hypothesized Antipyretic Mechanism of this compound A Infectious/Inflammatory Stimuli B Release of Pyrogenic Cytokines (e.g., IL-1β, TNF-α) A->B C Induction of COX-2 in the Hypothalamus B->C D Increased Synthesis of Prostaglandin E2 (PGE2) C->D E Elevation of Hypothalamic Set Point D->E F Fever E->F G This compound G->C Inhibition?

A potential mechanism of antipyretic action for this compound.

Future Directions

To fully understand the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

  • Pharmacological Profiling: A comprehensive evaluation of this compound's biological activities beyond its antipyretic effects is needed.

  • Mechanism of Action Studies: Detailed in vitro and in vivo studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetics and Toxicology: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for any further drug development efforts.

Conclusion

This compound is an indole alkaloid from Arundo donax L. with reported fever-reducing properties. While its basic chemical identity has been established, a significant lack of publicly available data on its detailed physicochemical properties, experimental protocols for its isolation and biological evaluation, and its mechanism of action currently limits its potential for drug development. The information presented in this guide serves as a summary of the currently accessible knowledge and highlights the need for further research to fully characterize this novel natural product.

References

The Discovery and Isolation of Donaxine from Arundo donax L.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arundo donax L., commonly known as giant reed, is a tall, perennial grass belonging to the Poaceae family. It is recognized for its rapid growth and widespread distribution in temperate and tropical regions. Historically, it has been used for various purposes, including construction, musical instruments, and in traditional medicine. The plant is a rich source of various phytochemicals, most notably a diverse array of indole alkaloids.

Gramine (Donaxine) has garnered significant interest in the scientific community due to its diverse biological activities. It acts as an agonist for adiponectin receptors (AdipoR1 and AdipoR2) and β2-adrenergic receptors, suggesting its potential in metabolic and physiological regulation. This document provides a comprehensive overview of the isolation protocols, quantitative data, and the known signaling pathways associated with this compound.

Physicochemical and Spectroscopic Data of Donaxine (Gramine)

The following tables summarize the key physicochemical and spectroscopic data for Donaxine (Gramine), essential for its identification and characterization.

PropertyValue
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
Appearance Solid
Melting Point 138-139 °C
IUPAC Name 1-(1H-indol-3-yl)-N,N-dimethylmethanamine
Synonyms Donaxine, Gramine, 3-(Dimethylaminomethyl)indole

Table 1: Physicochemical Properties of Donaxine (Gramine) [1]

NucleusChemical Shift (δ) ppm
C-2 124.18
C-3 112.41
C-3a 127.89
C-4 119.31
C-5 121.67
C-6 118.99
C-7 111.22
C-7a 136.26
-CH₂- 54.31
-N(CH₃)₂ 45.14

Table 2: ¹³C NMR Spectroscopic Data of Donaxine (Gramine) in CDCl₃ [1]

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 8.10br s-
H-2 7.05d2.4
H-4 7.65d7.9
H-5 7.18ddd8.1, 7.0, 1.1
H-6 7.10ddd8.1, 7.0, 1.1
H-7 7.35d8.1
-CH₂- 3.50s-
-N(CH₃)₂ 2.25s-

Table 3: ¹H NMR Spectroscopic Data of Donaxine (Gramine) in CDCl₃ [1]

Experimental Protocols

General Alkaloid Extraction from Arundo donax L.

The following is a generalized protocol for the extraction of alkaloids, including Donaxine (Gramine), from the plant material of Arundo donax L. This protocol is based on standard acid-base extraction techniques commonly used for isolating indole alkaloids.

1. Preparation of Plant Material:

  • The rhizomes or aerial parts of Arundo donax L. are collected and air-dried in the shade.

  • The dried plant material is then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is macerated with methanol or ethanol at room temperature for 24-48 hours.

  • The extraction process is repeated three times to ensure complete extraction of the alkaloids.

  • The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

3. Acid-Base Partitioning:

  • The crude extract is dissolved in a 5% aqueous solution of hydrochloric acid (HCl).

  • The acidic solution is then filtered to remove non-alkaloidal components.

  • The filtrate is washed with a nonpolar solvent such as diethyl ether or chloroform to remove pigments and other impurities.

  • The acidic aqueous layer is then basified with a 25% ammonium hydroxide (NH₄OH) solution to a pH of 9-10.

  • The basified solution is then extracted with chloroform or a mixture of chloroform and ethanol (3:1). This process is repeated three to four times.

  • The combined organic layers are washed with distilled water and dried over anhydrous sodium sulfate.

4. Isolation and Purification:

  • The solvent from the organic layer is evaporated to yield the crude alkaloid mixture.

  • The crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina.

  • Elution is carried out with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized with Dragendorff's reagent.

  • Fractions containing the compound of interest (Donaxine/Gramine) are combined and the solvent is evaporated.

  • Further purification can be achieved by recrystallization from a suitable solvent such as acetone or ethanol to obtain pure crystals of Donaxine.

Ultrasonic-Assisted Extraction of Donaxine (Gramine) from Arundo donax L.

A more modern and efficient method for the extraction of Donaxine (Gramine) is ultrasonic-assisted extraction (UAE). This method has been reported to yield up to 1% of Gramine from Arundo donax L.[1]

Optimized UAE Parameters:

  • Ultrasonic Power: 600 W

  • Extraction Time: 50 minutes

  • Temperature: 50 °C

  • Liquid-to-Material Ratio: 40 mL/g

  • pH: 5

Procedure:

  • The powdered plant material of Arundo donax L. is suspended in an aqueous solution with the pH adjusted to 5.

  • The suspension is placed in an ultrasonic bath and subjected to the optimized conditions mentioned above.

  • Following extraction, the mixture is filtered, and the filtrate is subjected to the acid-base partitioning and purification steps as described in the general alkaloid extraction protocol.

Experimental and Logical Workflows

experimental_workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification A Arundo donax L. Plant Material (Dried and Powdered) B Maceration with Methanol or Ultrasonic-Assisted Extraction A->B C Crude Plant Extract B->C D Dissolve in 5% HCl C->D E Wash with Diethyl Ether D->E F Basify with NH4OH to pH 9-10 E->F G Extract with Chloroform F->G H Crude Alkaloid Mixture G->H I Column Chromatography (Silica Gel) H->I J TLC Monitoring I->J K Recrystallization J->K L Pure Donaxine (Gramine) K->L

Caption: Workflow for the isolation of Donaxine (Gramine) from Arundo donax L.

Signaling Pathways of Donaxine (Gramine)

Donaxine (Gramine) has been identified as an agonist for both adiponectin receptors and β2-adrenergic receptors. The activation of these receptors initiates distinct downstream signaling cascades.

Adiponectin Receptor Signaling Pathway

Donaxine, acting as an adiponectin receptor agonist, can activate both AdipoR1 and AdipoR2. This activation leads to the recruitment of the adaptor protein, phosphotyrosine interacting with PH domain and leucine zipper containing 1 (APPL1). The subsequent signaling cascade involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα).

adiponectin_pathway Donaxine Donaxine (Gramine) AdipoR Adiponectin Receptor (AdipoR1/R2) Donaxine->AdipoR activates APPL1 APPL1 AdipoR->APPL1 recruits AMPK AMPK APPL1->AMPK activates PPARa PPARα APPL1->PPARa activates Metabolic_Effects Metabolic Effects (↑ Glucose Uptake, ↑ Fatty Acid Oxidation, ↓ Gluconeogenesis) AMPK->Metabolic_Effects PPARa->Metabolic_Effects

Caption: Adiponectin receptor signaling pathway activated by Donaxine.

β2-Adrenergic Receptor Signaling Pathway

As a β2-adrenergic receptor agonist, Donaxine can stimulate the Gs protein-coupled receptor pathway. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

b2_adrenergic_pathway Donaxine Donaxine (Gramine) b2AR β2-Adrenergic Receptor Donaxine->b2AR activates Gs Gs Protein b2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Glycogenolysis) PKA->Cellular_Response phosphorylates targets

Caption: β2-Adrenergic receptor signaling pathway activated by Donaxine.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Donaxine (Gramine) from Arundo donax L. The detailed protocols, quantitative data, and signaling pathway diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The multifaceted biological activities of Donaxine, particularly its agonistic effects on adiponectin and β2-adrenergic receptors, highlight its potential as a lead compound for the development of new therapeutic agents. Further research into the pharmacology and toxicology of Donaxine is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Technical Guide on the In Vitro and In Vivo Effects of Donasine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donasine is an investigational small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK3. Given the critical role of the JAK-STAT signaling pathway in immune cell activation and proliferation, this compound is being evaluated as a potential therapeutic agent for autoimmune disorders and certain hematological malignancies. This document provides an in-depth overview of the preclinical in vitro and in vivo studies conducted to elucidate the pharmacological effects of this compound.

In Vitro Effects of this compound

The in vitro activity of this compound was assessed in various cell-based assays to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeCell LineParameterThis compound IC₅₀ (nM)
Kinase ActivityRecombinant Human JAK1Enzyme Inhibition850
Kinase ActivityRecombinant Human JAK2Enzyme Inhibition675
Kinase ActivityRecombinant Human JAK3Enzyme Inhibition5.2
Kinase ActivityRecombinant Human TYK2Enzyme Inhibition920
Cell ProliferationCTLL-2 (IL-2 dependent)STAT5 Phosphorylation15.8
Cell ProliferationHEL (JAK2 V617F mutant)STAT5 Phosphorylation750

Experimental Protocol: In Vitro STAT5 Phosphorylation Assay

This protocol details the procedure used to determine the effect of this compound on IL-2-induced STAT5 phosphorylation in CTLL-2 cells.

  • Cell Culture: CTLL-2 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL recombinant human IL-2.

  • Compound Preparation: A 10 mM stock solution of this compound was prepared in DMSO and serially diluted in assay medium to achieve the desired final concentrations.

  • Assay Procedure:

    • CTLL-2 cells were washed to remove IL-2 and starved for 4 hours.

    • Cells were seeded at a density of 1 x 10⁶ cells/well in a 96-well plate.

    • Cells were pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

    • Cells were then stimulated with 100 U/mL recombinant human IL-2 for 15 minutes at 37°C.

    • The reaction was stopped by the addition of ice-cold lysis buffer.

  • Detection:

    • Cell lysates were analyzed for phosphorylated STAT5 (pSTAT5) and total STAT5 levels using a commercially available ELISA kit.

    • The ratio of pSTAT5 to total STAT5 was calculated, and the IC₅₀ value was determined by non-linear regression analysis.

Signaling Pathway Analysis

This compound exerts its effect by inhibiting the phosphorylation of STAT proteins, which are key downstream effectors of the JAK signaling pathway. The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention for this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT5 STAT5 JAK3->STAT5 phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer dimerizes DNA DNA STAT5_dimer->DNA translocates to nucleus and binds to This compound This compound This compound->JAK3 inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) DNA->Gene_Expression regulates

Caption: this compound inhibits the JAK3-mediated phosphorylation of STAT5.

In Vivo Effects of this compound

The in vivo efficacy of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis.

Table 2: In Vivo Efficacy of this compound in a Murine CIA Model

Treatment GroupDose (mg/kg, p.o., QD)Arthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)
Vehicle Control-12.5 ± 1.23.8 ± 0.3
This compound106.2 ± 0.82.1 ± 0.2
This compound303.1 ± 0.51.5 ± 0.1
Dexamethasone12.5 ± 0.41.3 ± 0.1
*p < 0.05 compared to Vehicle Control

Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model

  • Animal Model: Male DBA/1 mice, 8-10 weeks old, were used for the study.

  • Induction of Arthritis:

    • On day 0, mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

    • On day 21, a booster injection of bovine type II collagen in incomplete Freund's adjuvant was administered.

  • Treatment:

    • From day 21 to day 35, mice were orally administered this compound (10 or 30 mg/kg), dexamethasone (1 mg/kg), or vehicle once daily.

  • Efficacy Evaluation:

    • Arthritis was scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

    • Paw swelling was measured using a digital caliper.

    • At the end of the study, joint tissues were collected for histological analysis.

Experimental Workflow

The following diagram outlines the workflow for the in vivo evaluation of this compound in the CIA mouse model.

CIA_Workflow cluster_setup Study Setup cluster_development Disease Development cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Start Start: Day 0 Immunization Primary Immunization (Bovine Type II Collagen + CFA) Start->Immunization Booster Booster Immunization: Day 21 (Bovine Type II Collagen + IFA) Immunization->Booster 21 days Dosing Daily Oral Dosing (this compound, Dexamethasone, Vehicle) Days 21-35 Booster->Dosing Monitoring Monitor Arthritis Score & Paw Swelling (Daily) Dosing->Monitoring Termination Study Termination: Day 35 Monitoring->Termination Histology Histological Analysis of Joints Termination->Histology

Caption: Workflow for the in vivo assessment of this compound in the CIA model.

The preclinical data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of JAK3. The in vitro studies confirm its mechanism of action through the inhibition of STAT5 phosphorylation. Furthermore, the in vivo studies in a murine model of rheumatoid arthritis show that this compound significantly reduces disease severity. These findings support the continued clinical development of this compound as a potential therapeutic agent for autoimmune diseases.

Donidalorsen: A Novel Antisense Medication for Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed no information on a compound named "Donasine." It is possible that this is a novel, preclinical compound with no publicly available data, or the name may be a misspelling of another drug.

However, extensive information is available for "Donidalorsen," a distinct therapeutic agent. Given the similarity in names, the following information on Donidalorsen is provided in the event of a possible transcription error.

Donidalorsen is a novel ligand-conjugated antisense medication developed to prevent attacks of hereditary angioedema (HAE).[1] HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema).

Molecular Target and Mechanism of Action

The primary molecular target of Donidalorsen is prekallikrein (PKK) .[1] Donidalorsen is designed to reduce the production of PKK protein.

Signaling Pathway:

The kallikrein-kinin system is central to the pathophysiology of HAE. In patients with HAE, excessive production of bradykinin, a potent vasodilator, leads to increased vascular permeability and subsequent angioedema attacks. Prekallikrein is the precursor to plasma kallikrein, a key enzyme in the generation of bradykinin.

By targeting the mRNA of prekallikrein, Donidalorsen inhibits its translation into protein, thereby reducing the levels of circulating prekallikrein. This, in turn, leads to decreased plasma kallikrein activity and a reduction in bradykinin production, ultimately preventing HAE attacks.

Donidalorsen_Mechanism_of_Action cluster_HAE_Pathophysiology HAE Pathophysiology cluster_Donidalorsen_Intervention Donidalorsen Intervention PKK Prekallikrein (PKK) Kallikrein Plasma Kallikrein PKK->Kallikrein Activation Bradykinin Bradykinin Kallikrein->Bradykinin Generation Angioedema Angioedema Bradykinin->Angioedema Induces Donidalorsen Donidalorsen PKK_mRNA Prekallikrein mRNA Donidalorsen->PKK_mRNA Binds to & Inhibits Translation PKK_mRNA->PKK Translation OASIS_HAE_Trial_Workflow cluster_Screening Patient Population cluster_Randomization Randomization (2:1) cluster_Treatment_Arms Treatment Arms (Weeks 1-25) cluster_Endpoint Primary Endpoint cluster_OLE Open-Label Extension (OASISplus) P 91 patients with HAE-1 and HAE-2 (Aged 12 years and older) R Randomization P->R ArmA Donidalorsen (80 mg SC) Every 4 weeks (n=45) or Every 8 weeks (n=23) R->ArmA ArmB Placebo (SC) (n=22) R->ArmB E Time-normalized number of investigator-confirmed HAE attacks ArmA->E ArmB->E OLE 94% of eligible participants enrolled E->OLE

References

Pharmacokinetics and pharmacodynamics of Donasine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Donidalorsen

Introduction

Donidalorsen, also known as ISIS 721744 and IONIS-PKK-LRx, is a novel therapeutic agent developed for the prophylactic treatment of hereditary angioedema (HAE).[1] It is a ligand-conjugated antisense oligonucleotide (LICA) designed to reduce the production of prekallikrein (PKK), a key precursor in the pathway that leads to the excessive generation of bradykinin and subsequent angioedema attacks in patients with HAE.[2][3] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and the underlying experimental methodologies related to Donidalorsen.

Pharmacodynamics

The pharmacodynamic properties of Donidalorsen are centered on its ability to modulate the kallikrein-kinin system, thereby preventing the debilitating swelling attacks characteristic of HAE.

Mechanism of Action

Donidalorsen is an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) for prekallikrein (the KLKB1 gene) in hepatocytes.[4] By binding to the PKK mRNA, Donidalorsen facilitates its degradation by Ribonuclease H1 (RNase H1).[2] This action prevents the translation of the mRNA into prekallikrein protein, leading to a significant reduction in the levels of plasma prekallikrein.[2][4]

Plasma prekallikrein is the precursor to plasma kallikrein, an enzyme that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[5] In HAE, a deficiency or dysfunction of the C1-inhibitor leads to uncontrolled activation of the kallikrein-kinin system and excessive bradykinin production, which in turn increases vascular permeability and causes angioedema attacks.[2] By reducing the synthesis of prekallikrein, Donidalorsen effectively decreases the amount of plasma kallikrein that can be formed, thus inhibiting the overproduction of bradykinin and preventing HAE attacks.[2][4][6] The covalent linkage of Donidalorsen to an N-acetyl galactosamine (GalNAc) ligand facilitates its targeted delivery to hepatocytes, which are the primary source of plasma prekallikrein.[2]

cluster_Hepatocyte Hepatocyte cluster_Plasma Plasma Donidalorsen Donidalorsen (ASO-GalNAc) ASGR ASGPR Donidalorsen->ASGR Binds KLKB1_mRNA KLKB1 mRNA Donidalorsen->KLKB1_mRNA Hybridizes Ribosome Ribosome Donidalorsen->Ribosome Blocks Translation RNaseH1 RNase H1 Donidalorsen->RNaseH1 Recruits Endosome Endosome ASGR->Endosome Internalization Endosome->Donidalorsen Release KLKB1_mRNA->Ribosome Translation KLKB1_mRNA->RNaseH1 Prekallikrein_Protein Prekallikrein (Protein) Ribosome->Prekallikrein_Protein Synthesis Degraded_mRNA Degraded mRNA RNaseH1->Degraded_mRNA Cleaves mRNA PKK_Plasma Plasma Prekallikrein Prekallikrein_Protein->PKK_Plasma Secretion Kallikrein Plasma Kallikrein PKK_Plasma->Kallikrein Activation Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK HAE_Attack Angioedema (HAE Attack) Bradykinin->HAE_Attack ↑ Vascular Permeability

Figure 1: Donidalorsen Mechanism of Action.

Pharmacodynamic Effects

Clinical studies have demonstrated a direct correlation between the administration of Donidalorsen and a reduction in plasma prekallikrein levels. This reduction is associated with a significant decrease in the frequency of HAE attacks.

Parameter80 mg Every 4 Weeks80 mg Every 8 WeeksReference
Mean Reduction in Plasma PKK from Baseline 73% (at Week 24 trough)47% (at Week 24 trough)[2]
Mean Reduction in HAE Attack Rate (Weeks 1-25) 81% (p<0.001 vs placebo)55% (p=0.004 vs placebo)[7]
Mean Reduction in HAE Attack Rate (Weeks 5-25) 87% (p<0.001 vs placebo)Not reported[7]
EC10 (Prekallikrein concentration for 90% reduction in attack rate) 47.1 mg/L47.1 mg/L[8][9]

Table 1: Key Pharmacodynamic and Efficacy Parameters of Donidalorsen from the OASIS-HAE Phase 3 Study.

Pharmacokinetics

The pharmacokinetic profile of Donidalorsen has been characterized in clinical trials, providing insights into its absorption, distribution, and elimination.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption : Following subcutaneous administration, Donidalorsen is absorbed and reaches a median maximum plasma concentration (Tmax) in approximately 2 hours.[2]

  • Distribution : As a GalNAc-conjugated antisense oligonucleotide, Donidalorsen is designed for targeted delivery to hepatocytes.

  • Metabolism : The metabolism of Donidalorsen has not been fully detailed in the provided search results.

  • Excretion : Information on the excretion of Donidalorsen is not available in the provided search results.

Parameter80 mg Every 4 Weeks80 mg Every 8 WeeksReference
Administration Route SubcutaneousSubcutaneous[2]
Tmax (median) 2 hours (range 0.25-8h)2 hours (range 0.25-8h)[2]
Cmax,ss (geometric mean) 417 ng/mL416 ng/mL[2]
AUCt,ss (geometric mean) 5240 ng·h/mL5210 ng·h/mL[2]

Table 2: Pharmacokinetic Parameters of Donidalorsen at Steady State.

Experimental Protocols

The data presented in this document are primarily derived from the Phase 3 OASIS-HAE and OASISplus clinical trials. The methodologies employed in these studies are summarized below.

OASIS-HAE Phase 3 Clinical Trial (NCT05139810)
  • Study Design : A global, multicenter, randomized, double-blind, placebo-controlled study.[3][7][10][11][12]

  • Participant Population : 91 patients aged 12 years and older with HAE Type 1 or Type 2.[3][7][10][11][12]

  • Treatment Arms :

    • Donidalorsen 80 mg subcutaneously every 4 weeks (Q4W) for 24 weeks.[7][10][11][12]

    • Donidalorsen 80 mg subcutaneously every 8 weeks (Q8W) for 24 weeks.[7][10][11][12]

    • Placebo administered at corresponding intervals.[7][10][11][12]

  • Randomization : Participants were randomized in a 2:1 ratio to receive either Donidalorsen or a placebo.[7][11]

  • Primary Endpoint : The time-normalized number of investigator-confirmed HAE attacks from week 1 to week 25 compared to placebo.[11][12]

  • Pharmacokinetic Sampling : Blood samples were collected at specified time points to determine plasma concentrations of Donidalorsen.

  • Pharmacodynamic Assessments : Plasma prekallikrein levels were measured at baseline and throughout the study to assess the biological effect of Donidalorsen.[5]

cluster_Screening Screening Period (up to 8 weeks) cluster_Treatment Treatment Period (24 weeks) cluster_FollowUp Post-Treatment / OLE Screening Enrollment of HAE Type 1/2 Patients (N=91) - Age ≥ 12 years - Baseline HAE attack rate assessed Randomization Randomization (2:1) Screening->Randomization Arm_A Arm A: Donidalorsen 80mg SC Q4W (n=45) Randomization->Arm_A Arm_B Arm B: Donidalorsen 80mg SC Q8W (n=23) Randomization->Arm_B Arm_C Arm C: Placebo (n=22) Randomization->Arm_C Assessments Assessments: - HAE Attack Rate (Primary Endpoint) - Plasma Prekallikrein Levels (PD) - Donidalorsen Plasma Levels (PK) - Safety and Tolerability FollowUp Post-Treatment Follow-up (up to 13 weeks) Arm_A->FollowUp Arm_B->FollowUp Arm_C->FollowUp OLE Entry into OASISplus Open-Label Extension (OLE) FollowUp->OLE

Figure 2: OASIS-HAE Phase 3 Trial Workflow.

Pharmacodynamic and Pharmacokinetic Analysis
  • Quantification of Donidalorsen : Validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically used to measure the concentration of antisense oligonucleotides in plasma.

  • Measurement of Plasma Prekallikrein : Enzyme-linked immunosorbent assays (ELISA) are standard methods for quantifying the concentration of plasma proteins like prekallikrein.

  • Exposure-Response Modeling : To understand the relationship between drug concentration, prekallikrein levels, and the rate of HAE attacks, an exposure-response model was developed using data from the OASIS-HAE study.[8][9] A sigmoidal Emax model was utilized to characterize this relationship, with baseline attack rate and prekallikrein concentrations included as covariates.[8][9]

Conclusion

Donidalorsen represents a targeted therapeutic approach for the prevention of HAE attacks. Its mechanism of action, which involves the antisense-mediated reduction of prekallikrein synthesis, is well-supported by pharmacodynamic data demonstrating a significant decrease in plasma prekallikrein levels that correlates with a reduction in HAE attack frequency. The pharmacokinetic profile of Donidalorsen allows for subcutaneous administration at intervals of four or eight weeks. The robust data from the Phase 3 OASIS-HAE trial underscore the clinical efficacy and favorable safety profile of Donidalorsen as a prophylactic treatment for patients with hereditary angioedema.

References

The Therapeutic Potential of Donasine: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Donasine, a naturally occurring indole alkaloid isolated from the rhizomes of Arundo donax L., has been identified as a compound with potential therapeutic applications, primarily noted for its fever-reducing effects.[1] This document provides a comprehensive overview of the current understanding of this compound, including its known biological activities, and outlines a framework for its future investigation as a therapeutic agent. Due to the nascent stage of research, this guide will focus on the foundational information available and propose experimental workflows for further characterization.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, an indole alkaloid, belongs to a class of compounds known for their diverse pharmacological activities.[1] Its initial identification as an antipyretic agent suggests potential interactions with inflammatory pathways, which are central to numerous disease states.[1] This guide aims to consolidate the limited existing information on this compound and provide a roadmap for its systematic evaluation.

Quantitative Data

At present, there is a notable absence of publicly available quantitative data regarding the biological activity of this compound. To facilitate a structured investigation into its therapeutic potential, the following table outlines key parameters that require experimental determination.

ParameterDescriptionTarget Value/RangeExperimental Protocol
IC50/EC50 Concentration of this compound that causes 50% inhibition/effect.To be determinedSee Section 3.1
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the affinity of this compound for its molecular target.To be determinedSee Section 3.2
In Vivo Efficacy (ED50) The dose of this compound that produces a therapeutic effect in 50% of the test population.To be determinedSee Section 3.3
Pharmacokinetic Parameters (ADME) Absorption, Distribution, Metabolism, and Excretion profile of this compound.To be determinedSee Section 3.4
Toxicity (LD50/NOAEL) The lethal dose for 50% of the test population and the No-Observed-Adverse-Effect Level.To be determinedSee Section 3.5

Proposed Experimental Protocols

To systematically evaluate the therapeutic potential of this compound, a series of well-defined experimental protocols are proposed.

In Vitro Bioassays for Target Identification and Validation

A foundational step in characterizing a novel compound is to identify its molecular target(s) and validate its biological activity in vitro.

Methodology:

  • Cell-Based Assays:

    • Cytotoxicity Assays: Utilize cell lines relevant to inflammatory diseases (e.g., macrophages, endothelial cells) to determine the cytotoxic concentration range of this compound using assays such as MTT or LDH release.

    • Reporter Gene Assays: Employ cell lines with reporter constructs for key inflammatory pathways (e.g., NF-κB, AP-1) to screen for this compound's inhibitory activity.

  • Biochemical Assays:

    • Enzyme Inhibition Assays: If a target enzyme is identified (e.g., cyclooxygenases, kinases), perform in vitro kinase or enzymatic assays to determine the IC50 of this compound.

    • Ligand Binding Assays: Utilize techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of this compound to its purified target protein.

Target Engagement Assays

To confirm that this compound interacts with its intended target within a cellular context.

Methodology:

  • Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of the target protein in the presence of this compound in cell lysates or intact cells.

  • Pull-down Assays: Use biotinylated this compound or antibody-based approaches to isolate the target protein from cell extracts.

In Vivo Efficacy Studies in Animal Models

To evaluate the therapeutic effect of this compound in a living organism.

Methodology:

  • Disease Model Selection: Choose an appropriate animal model relevant to the hypothesized mechanism of action (e.g., lipopolysaccharide-induced fever model in rodents).

  • Dosing and Administration: Determine the optimal dose range and route of administration based on preliminary toxicity studies.

  • Efficacy Readouts: Measure relevant physiological and biochemical endpoints (e.g., body temperature, cytokine levels, histological analysis of target tissues).

Pharmacokinetic Profiling

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

  • In Vitro ADME Assays:

    • Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.

    • Plasma Protein Binding: Determine the extent of this compound binding to plasma proteins using methods like equilibrium dialysis.

  • In Vivo Pharmacokinetic Studies: Administer this compound to animals and collect blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).

Preclinical Toxicology Studies

To assess the safety profile of this compound.

Methodology:

  • Acute Toxicity Studies: Administer single, high doses of this compound to rodents to determine the maximum tolerated dose (MTD) and LD50.

  • Repeat-Dose Toxicity Studies: Administer this compound daily for an extended period (e.g., 28 days) to evaluate potential cumulative toxicity and identify target organs of toxicity.

Visualizations: Proposed Workflows and Signaling Pathways

To guide the research and development process, the following diagrams illustrate logical workflows and a hypothetical signaling pathway that may be modulated by this compound.

Donasine_Drug_Discovery_Workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development Compound Isolation Compound Isolation Initial Bioactivity Screening Initial Bioactivity Screening Compound Isolation->Initial Bioactivity Screening Extracts Hit Identification Hit Identification Initial Bioactivity Screening->Hit Identification Active Hits Target ID & Validation Target ID & Validation Hit Identification->Target ID & Validation SAR Studies SAR Studies Target ID & Validation->SAR Studies Validated Target Lead Compound Selection Lead Compound Selection SAR Studies->Lead Compound Selection Optimized Leads In Vivo Efficacy In Vivo Efficacy Lead Compound Selection->In Vivo Efficacy IND-Enabling Studies IND-Enabling Studies In Vivo Efficacy->IND-Enabling Studies ADME/Tox Studies ADME/Tox Studies ADME/Tox Studies->IND-Enabling Studies Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Inflammatory Signaling Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor (e.g., NF-kB) Transcription Factor (e.g., NF-kB) Kinase Cascade->Transcription Factor (e.g., NF-kB) Gene Expression Gene Expression Transcription Factor (e.g., NF-kB)->Gene Expression Inflammatory Mediators (e.g., Cytokines) Inflammatory Mediators (e.g., Cytokines) Gene Expression->Inflammatory Mediators (e.g., Cytokines) This compound This compound This compound->Kinase Cascade Inhibition?

References

A Review of Available Pre-Clinical and Clinical Data on Donidalorsen

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive review of scientific and clinical literature, it has been determined that "Donasine" does not correspond to a recognized molecule, drug, or biological agent. However, the search has identified a therapeutic agent with a similar name, Donidalorsen , which is currently in clinical development. This review will focus on the available information for Donidalorsen, summarizing its mechanism of action, clinical trial data, and experimental protocols as derived from public clinical trial registries.

Mechanism of Action

Donidalorsen is an antisense oligonucleotide designed to target the precursor mRNA of plasma kallikrein (PKK). By binding to the PKK mRNA, donidalorsen inhibits its translation, leading to a reduction in the levels of plasma kallikrein. Plasma kallikrein is a key component of the contact activation system and plays a crucial role in the production of bradykinin, a potent vasodilator that mediates the swelling and pain associated with Hereditary Angioedema (HAE) attacks. By reducing plasma kallikrein levels, donidalorsen aims to prevent the overproduction of bradykinin and thereby reduce the frequency and severity of HAE attacks.

Signaling Pathway

The therapeutic action of Donidalorsen is centered on the inhibition of the plasma kallikrein-kinin system. The following diagram illustrates the targeted pathway.

Donidalorsen_Mechanism_of_Action cluster_synthesis Hepatocyte cluster_action Plasma cluster_effect Pathophysiological Effect PKK_mRNA PKK mRNA PKK_protein Plasma Kallikrein (PKK) PKK_mRNA->PKK_protein Translation HK High-Molecular-Weight Kininogen (HK) PKK_protein->HK Cleavage Bradykinin Bradykinin HK->Bradykinin HAE_Symptoms HAE Symptoms (Swelling, Pain) Bradykinin->HAE_Symptoms Donidalorsen Donidalorsen Donidalorsen->PKK_mRNA Inhibits Translation EAP_Workflow PatientPool Patients with HAE CompletedCS3 Completed ISIS 721744-CS3 Trial PatientPool->CompletedCS3 NotWithdrawnSAE Not Withdrawn Due to SAE CompletedCS3->NotWithdrawnSAE Yes Ineligible Ineligible for EAP CompletedCS3->Ineligible No NotWithdrawnVoluntary Did Not Withdraw Voluntarily < 205 Weeks NotWithdrawnSAE->NotWithdrawnVoluntary Yes NotWithdrawnSAE->Ineligible No NotPregnant Not Pregnant NotWithdrawnVoluntary->NotPregnant Yes NotWithdrawnVoluntary->Ineligible No Eligible Eligible for EAP NotPregnant->Eligible Yes NotPregnant->Ineligible No

Technical Whitepaper: The Modulatory Effects of Donasine on Gene Expression via the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Donasine" is a fictional molecule created for the purpose of this document. The experimental data, protocols, and pathways described herein are hypothetical and intended to serve as an illustrative example of a technical whitepaper.

Abstract

This compound is a novel, selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1/2), a critical node in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on downstream signaling events and target gene expression. We present data from in vitro kinase assays, cell-based protein analysis, and global transcriptomic profiling. Detailed experimental protocols are provided to ensure reproducibility. The findings establish this compound as a potent and specific modulator of the MAPK/ERK pathway, highlighting its potential as a therapeutic agent.

Introduction: The MAPK/ERK Pathway and this compound

The Ras-Raf-MEK-ERK signaling pathway is a central cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival. In many malignancies, mutations in upstream components like Ras or Raf lead to constitutive activation of this pathway, promoting oncogenesis. MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2, represent a key strategic target for therapeutic intervention.

This compound is a synthetic, ATP-competitive inhibitor designed for high-affinity binding to the allosteric pocket of MEK1/2. Its unique chemical structure confers high selectivity, minimizing off-target effects. This whitepaper outlines the preclinical evidence demonstrating this compound's ability to suppress ERK1/2 activation and consequently modulate the expression of downstream genes critical for tumor growth.

Mechanism of Action: this compound's Impact on Signal Transduction

This compound exerts its effect by directly inhibiting the kinase activity of MEK1/2. This prevents the phosphorylation and activation of ERK1/2. In its inactive state, ERK1/2 remains in the cytoplasm. Upon inhibition by this compound, the downstream phosphorylation of cytoplasmic and nuclear substrates is blocked. A primary consequence is the reduced activation of transcription factors such as c-Fos and c-Jun, which dimerize to form the AP-1 (Activator Protein-1) complex. This complex is a crucial regulator of genes involved in cell cycle progression, such as Cyclin D1 (CCND1).

Donasine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK_inactive ERK1/2 (Inactive) MEK->ERK_inactive Phosphorylates ERK_active p-ERK1/2 (Active) ERK_inactive->ERK_active Translocates This compound This compound This compound->MEK Inhibits AP1 AP-1 (c-Fos/c-Jun) ERK_active->AP1 Activates DNA DNA AP1->DNA Binds to Promoter Gene Cyclin D1 Gene (CCND1) DNA->Gene Transcription

Figure 1: this compound's inhibition of the MAPK/ERK signaling pathway.

Experimental Data and Protocols

In Vitro Kinase Assay: Specificity of this compound

To determine the inhibitory potency and selectivity of this compound, a panel of in vitro kinase assays was performed.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human MEK1, MEK2, and a panel of 98 other kinases, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled kinase tracer, and serial dilutions of this compound (0.1 nM to 100 µM).

  • Procedure: Kinase, tracer, and antibody were combined in a 384-well plate. This compound or DMSO (vehicle control) was added.

  • Incubation: The plate was incubated at room temperature for 60 minutes.

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader. The signal is inversely proportional to the amount of this compound bound to the kinase.

  • Analysis: IC50 values were calculated using a four-parameter logistic curve fit.

Data Summary:

Kinase TargetThis compound IC50 (nM)
MEK1 1.2
MEK2 1.5
ERK2> 10,000
JNK1> 15,000
p38α> 20,000
PI3Kα> 25,000

Table 1: this compound exhibits high potency and selectivity for MEK1/2 over other related kinases.

Western Blot Analysis: Inhibition of ERK Phosphorylation

The cellular activity of this compound was confirmed by measuring the phosphorylation status of ERK1/2 in A375 human melanoma cells, which harbor a V600E BRAF mutation leading to constitutive pathway activation.

Experimental Protocol: Western Blot

  • Cell Culture: A375 cells were seeded in 6-well plates and grown to 80% confluency.

  • Treatment: Cells were treated with varying concentrations of this compound (0, 1, 5, 20, 100 nM) for 2 hours.

  • Lysis: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis: 20 µg of total protein per lane was separated on a 10% SDS-PAGE gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and incubated overnight with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was used for quantification.

Data Summary:

This compound Conc. (nM)Relative p-ERK1/2 Level (Normalized to Total ERK)
0 (Vehicle)1.00
10.82
50.45
200.11
100< 0.01

Table 2: this compound dose-dependently inhibits ERK1/2 phosphorylation in A375 cells.

Gene Expression Analysis: RT-qPCR of CCND1

To confirm that inhibition of ERK signaling translates to changes in target gene expression, mRNA levels of CCND1 (Cyclin D1) were quantified.

Experimental Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)

  • Treatment: A375 cells were treated with this compound (20 nM) or DMSO for 24 hours.

  • RNA Extraction: Total RNA was isolated using an RNeasy Mini Kit.

  • cDNA Synthesis: 1 µg of RNA was reverse transcribed using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR: qPCR was performed using TaqMan Gene Expression Assays for CCND1 and the housekeeping gene GAPDH.

  • Analysis: The comparative Ct (ΔΔCt) method was used to calculate the relative fold change in gene expression.

Data Summary:

Target GeneTreatmentRelative mRNA Expression (Fold Change vs. Vehicle)
CCND1Vehicle (DMSO)1.00
CCND1This compound (20 nM)0.21

Table 3: this compound treatment significantly downregulates the expression of the AP-1 target gene CCND1.

Global Gene Expression Profiling: RNA-Seq Workflow

To understand the global impact of this compound on the transcriptome, an RNA-sequencing (RNA-Seq) experiment was conducted. The workflow provides a comprehensive view of all genes affected by MEK1/2 inhibition.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis cell_culture 1. Cell Culture & Treatment (A375 Cells + this compound) rna_extraction 2. Total RNA Extraction cell_culture->rna_extraction library_prep 3. Library Preparation (mRNA selection, fragmentation, cDNA synthesis) rna_extraction->library_prep sequencing 4. High-Throughput Sequencing library_prep->sequencing qc 5. Quality Control (FastQC) sequencing->qc alignment 6. Genome Alignment (STAR) qc->alignment quantification 7. Gene Expression Quantification (HTSeq) alignment->quantification dea 8. Differential Expression Analysis (DESeq2) quantification->dea

Figure 2: Workflow for RNA-Sequencing analysis.

Data Summary: Top Differentially Expressed Genes

Gene SymbolLog2 Fold Change (this compound vs. Vehicle)Adjusted p-valueBiological Function
DUSP6-3.5< 0.001ERK Phosphatase (Feedback)
FOS-3.1< 0.001Transcription Factor (AP-1)
CCND1-2.8< 0.001Cell Cycle Progression
EGR1-2.5< 0.001Transcription Factor
SPRY2-2.2< 0.001Pathway Inhibitor (Feedback)
CDKN1A+1.8< 0.001Cell Cycle Arrest (p21)

Table 4: RNA-Seq analysis reveals significant downregulation of canonical MAPK pathway target genes and upregulation of genes involved in cell cycle arrest following this compound treatment.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and highly selective inhibitor of MEK1/2. By blocking the MAPK/ERK signaling cascade, this compound effectively reduces the phosphorylation of ERK1/2, leading to the significant downregulation of key pro-proliferative genes, such as CCND1 and FOS. The specificity of this compound, confirmed through broad kinase profiling, suggests a favorable therapeutic window. These findings strongly support the continued development of this compound as a targeted therapy for cancers driven by aberrant MAPK pathway activation.

Methodological & Application

Application Notes and Protocols for Dasatinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No information was found for a compound named "Donasine." This document provides protocols and data for Dasatinib , a compound with a similar name used extensively in cell culture for cancer research.

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is primarily known for its high affinity for the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). Dasatinib also effectively inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, and PDGFRβ. Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to overcome resistance to other inhibitors like imatinib. These characteristics make Dasatinib a valuable tool for in vitro studies of cancer biology, signal transduction, and drug resistance.

Mechanism of Action

Dasatinib functions as an ATP-competitive tyrosine kinase inhibitor. By binding to the ATP-binding pocket of its target kinases, it blocks the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This action effectively halts the downstream signaling cascades that drive cell proliferation, survival, and migration. The primary signaling pathway inhibited by Dasatinib in CML cells is the BCR-ABL pathway, which leads to the downregulation of downstream effectors like STAT5, RAS/MAPK, and PI3K/AKT.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2_Sos Grb2/Sos BCR-ABL->Grb2_Sos PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 PDGFR PDGFR c-KIT c-KIT SFKs Src Family Kinases Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibits Dasatinib->PDGFR Inhibits Dasatinib->c-KIT Inhibits Dasatinib->SFKs Inhibits Ras Ras Grb2_Sos->Ras MAPK_Pathway RAF/MEK/ERK (MAPK Pathway) Ras->MAPK_Pathway AKT_Pathway AKT/mTOR Pathway PI3K->AKT_Pathway Transcription Gene Transcription STAT5->Transcription MAPK_Pathway->Transcription AKT_Pathway->Transcription Cell_Outcomes Cell_Outcomes Transcription->Cell_Outcomes Proliferation, Survival, Differentiation

Caption: Dasatinib inhibits BCR-ABL and other kinases, blocking key downstream signaling pathways.

Quantitative Data

The potency of Dasatinib varies across different cell lines, primarily due to the presence of specific kinase targets. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic or anti-proliferative effects.

Cell LineCancer TypeTarget Kinase(s)Reported IC50 (nM)Reference
K562Chronic Myeloid Leukemia (CML)BCR-ABL0.6 - 3
Ba/F3 BCR-ABLPro-B Cell Line (Transfected)BCR-ABL<1
HL-60Acute Promyelocytic Leukemiac-KIT20
NB-1NeuroblastomaSRC Family Kinases5.8
PC-3Prostate CancerSRC Family Kinases11N/A
A549Lung Cancer->10,000N/A

Note: IC50 values can vary based on experimental conditions such as cell density, assay duration, and reagent lot.

Experimental Protocols

4.1. Preparation of Dasatinib Stock Solution

Dasatinib is poorly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).

  • Reagents and Materials:

    • Dasatinib powder

    • Anhydrous/sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 5.0 mg of Dasatinib (MW: 488.01 g/mol ) in 1.025 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months).

4.2. General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent or suspension cells with Dasatinib.

G A 1. Cell Seeding Seed cells in appropriate multi-well plates. B 2. Cell Adherence Incubate for 24h to allow adherent cells to attach. A->B C 3. Prepare Working Solutions Dilute 10 mM stock in complete medium. B->C D 4. Cell Treatment Replace medium with Dasatinib- containing medium. C->D E 5. Incubation Incubate for desired duration (e.g., 24, 48, 72h). D->E F 6. Downstream Analysis Perform assays (viability, Western blot, etc.). E->F

Caption: General workflow for treating cultured cells with Dasatinib.

  • Cell Seeding: Plate cells at a predetermined density in multi-well plates. The optimal density should allow for logarithmic growth throughout the experiment.

  • Adherence (for adherent cells): Incubate plates for 12-24 hours to allow cells to attach firmly to the plate surface.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM Dasatinib stock solution.

    • Perform serial dilutions in sterile, pre-warmed complete cell culture medium to achieve the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest Dasatinib concentration (typically ≤0.1%).

  • Cell Treatment:

    • For adherent cells, carefully aspirate the old medium.

    • Add the medium containing the appropriate Dasatinib concentration or vehicle control to each well.

    • For suspension cells, add a concentrated volume of Dasatinib solution directly to the wells to reach the final concentration.

  • Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses.

4.3. Protocol for Cell Viability/Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Procedure:

    • Follow the "General Protocol for Cell Treatment" (Section 4.2) using a 96-well plate format.

    • After the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability).

    • Plot the percentage of viability against the log of Dasatinib concentration to determine the IC50 value.

4.4. Protocol for Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the inhibition of kinase activity by measuring the phosphorylation status of target proteins.

  • Cell Lysis:

    • Treat cells with Dasatinib for a shorter duration (e.g., 1-6 hours) to observe direct effects on signaling.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-BCR-ABL, p-SRC, p-STAT5) and total protein controls.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Safety and Handling

Dasatinib is a potent cytotoxic agent. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All waste should be disposed of according to institutional guidelines for chemical waste.

How to prepare Donasine stock solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Donasine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in research settings. This compound is an indole alkaloid isolated from the rhizomes of Arundo donax L.[1] A primary pharmacological test has indicated that this compound possesses fever-reducing properties.[1]

Chemical Properties of this compound
PropertyValueReference
CAS Number 1017237-81-8GLPBIO
Molecular Formula C₂₃H₂₈N₄O₃GLPBIO
Molecular Weight 408.49 g/mol GLPBIO
Appearance Solid powder-
Solubility Soluble in DMSO and ethanolGeneral alkaloid solubility
Storage (Powder) Store at -20°C for long-term stability.General laboratory practice

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing high-concentration stock solutions of this compound, which can then be diluted to working concentrations for various experimental assays. Given that this compound is an indole alkaloid, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO) or ethanol for initial dissolution.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of this compound.

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.085 mg of this compound, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Concentration Table

The following table provides the required mass of this compound for preparing stock solutions of different concentrations and volumes.

Desired ConcentrationVolumeMass of this compound (mg)
1 mM1 mL0.409
5 mM1 mL2.043
10 mM1 mL4.085
1 mM5 mL2.043
5 mM5 mL10.213
10 mM5 mL20.425

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Sterilization & Storage weigh Weigh this compound Powder dissolve Dissolve in DMSO/Ethanol weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (Optional) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Hypothetical Application: Cytotoxicity Assay

To assess the potential cytotoxic effects of this compound, a standard MTT or MTS assay can be performed. This protocol provides a general framework that should be optimized for your specific cell line and experimental conditions.

Materials
  • Cells of interest (e.g., a relevant cancer cell line or primary cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Plate reader

Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • Add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Hypothetical Signaling Pathway for Antipyretic Action

The primary mechanism of fever involves the production of prostaglandin E₂ (PGE₂) in the hypothalamus, a process catalyzed by the enzyme cyclooxygenase-2 (COX-2). Many antipyretic compounds exert their effects by inhibiting COX-2. Given that this compound has been shown to reduce fever, a plausible mechanism of action is the inhibition of the COX-2 pathway.

Proposed Mechanism of Action

It is hypothesized that this compound may act as a COX-2 inhibitor. By blocking the activity of COX-2, this compound would reduce the synthesis of PGE₂ in the central nervous system. This decrease in PGE₂ would lead to a resetting of the thermoregulatory set-point in the hypothalamus, thereby promoting heat loss and reducing fever.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Physiological Effect stimulus Pathogen/Pyrogen cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) stimulus->cytokines cox2 COX-2 Upregulation cytokines->cox2 pge2 PGE₂ Synthesis cox2->pge2 Arachidonic Acid hypothalamus Hypothalamus Thermoregulatory Set-point pge2->hypothalamus fever Fever hypothalamus->fever This compound This compound This compound->cox2 Inhibition

Caption: Hypothetical signaling pathway of this compound's antipyretic action.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only. "Donasine" is an indole alkaloid found in the plant Arundo donax.[1][2][3][4] Currently, there is a significant lack of specific toxicological and pharmacokinetic data for the isolated compound this compound in scientific literature. The available information pertains to the crude extracts of Arundo donax or its other constituent alkaloids. Therefore, the dosage recommendations and protocols provided below are generalized and intended to serve as a starting point for de novo dose-finding and toxicity studies. Extreme caution is advised, and thorough dose-range finding studies are essential before proceeding with any efficacy models.

Introduction

This compound is an indole alkaloid identified as a constituent of the perennial plant Arundo donax.[1][2][3][5][6] This plant has a history of use in traditional medicine for various ailments.[7][8] However, scientific investigation into the pharmacological and toxicological properties of its individual components, such as this compound, is limited. These application notes provide a framework for researchers to initiate preliminary animal studies to determine a safe and potentially effective dose range for this compound.

Data from Related Substances

Direct dosage information for this compound in animal studies is not available in the public domain. However, toxicological data from studies on extracts of Arundo donax and one of its other alkaloids, bufotenidine, can offer some context for initial dose-range finding studies. It is crucial to note that this data is not directly applicable to this compound and should be interpreted with caution.

SubstanceAnimal ModelDosageRoute of AdministrationObserved EffectsReference
Arundo donax rhizomatous extractAlbino mice and ratsNot specifiedNot specifiedToxic[8]
Bufotenidine (alkaloid from Arundo donax)Albino mice10 mg/kgNot specifiedSudden death of all five mice[8]
Bufotenidine (alkaloid from Arundo donax)Rats10 mg/kgNot specifiedAtaxia in all ten rats[8]
Bufotenidine (alkaloid from Arundo donax)Rabbits5-6 mg/kgNot specifiedHead drop followed by death[8]

Experimental Protocol: Acute Toxicity Study in Rodents

This protocol outlines a general procedure for an acute toxicity study to determine the median lethal dose (LD50) of a novel compound like this compound. This is a necessary first step to establish a safety profile.

3.1. Objective: To determine the short-term toxicity and estimate the LD50 of this compound following a single dose administration in rodents.

3.2. Materials:

  • This compound (of known purity)

  • Vehicle for administration (e.g., saline, corn oil, 0.5% carboxymethylcellulose)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Animal caging and husbandry supplies

  • Syringes and gavage needles

  • Analytical balance

  • Vortex mixer

3.3. Method:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels. Ensure the solution is homogenous.

  • Dose Groups: Assign animals to multiple dose groups and a control group (vehicle only). A common approach is to use a logarithmic dose progression (e.g., 1, 10, 100, 1000 mg/kg). The number of animals per group should be statistically justified (typically n=5 per sex per group).

  • Administration: Administer a single dose of this compound or vehicle to each animal. The route of administration should be relevant to the intended therapeutic use (e.g., oral gavage, intraperitoneal injection).

  • Observation: Observe the animals continuously for the first 4 hours post-administration and then at regular intervals for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze the mortality data to estimate the LD50 using appropriate statistical methods (e.g., probit analysis).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the initial toxicological evaluation of a novel botanical compound like this compound.

G cluster_preclinical Preclinical Toxicity Workflow A Compound Isolation & Purity Analysis (this compound) B Acute Toxicity Study (e.g., LD50 in rodents) A->B C Dose Range Finding Study B->C D Sub-chronic Toxicity Study (e.g., 28-day repeated dose) C->D E Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies D->E F Efficacy Studies in Disease Models E->F

Caption: Generalized workflow for preclinical toxicological assessment.

Signaling Pathway Considerations

The mechanism of action and the signaling pathways affected by this compound are currently unknown. Initial in vitro studies using relevant cell lines are recommended to elucidate its molecular targets before proceeding to complex animal models of disease.

Conclusion and Future Directions

The provided information underscores the critical need for foundational research on the safety and pharmacology of isolated this compound. There is no established dosage for this compound in animal studies. Researchers must begin with de novo acute toxicity and dose-range finding studies to establish a safe starting dose for any subsequent preclinical efficacy evaluations. The general protocols and workflow provided herein are intended to guide these initial investigations. Further studies into the pharmacokinetics, pharmacodynamics, and mechanism of action of this compound are warranted to understand its therapeutic potential.

References

Application Notes and Protocols for Donasine, a Novel MEK1/2 Inhibitor, in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donasine is a potent and selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that play a crucial role in the RAS-RAF-MEK-ERK signaling cascade.[1][2][3] This pathway is a central regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][4] Aberrant activation of the MEK/ERK pathway is a hallmark of many human cancers, making MEK1/2 highly attractive targets for therapeutic intervention.[1][4][5][6][7]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the MEK1/2-ERK1/2 signaling pathway. The described assays are suitable for primary screening of large compound libraries, as well as for secondary screening and lead optimization.

Mechanism of Action of this compound

This compound binds to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[3] This binding locks MEK1/2 in an inactive conformation, preventing their phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2.[3] By inhibiting MEK1/2, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in cell proliferation and induction of apoptosis in cancer cells with a constitutively active RAS-RAF-MEK-ERK pathway.

Signaling Pathway

The RAS-RAF-MEK-ERK signaling pathway is a highly conserved cascade that transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. The pathway is initiated by the activation of RAS, which in turn recruits and activates RAF kinases. Activated RAF then phosphorylates and activates MEK1/2. Finally, activated MEK1/2 phosphorylate and activate ERK1/2, which can then translocate to the nucleus to phosphorylate a variety of transcription factors, leading to changes in gene expression that drive cellular proliferation and survival.[1][4][5][8]

MEK1_2_ERK1_2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation This compound This compound This compound->MEK1_2

Caption: The MEK1/2-ERK1/2 Signaling Pathway and the inhibitory action of this compound.

High-Throughput Screening (HTS) Assays

A variety of HTS assay formats can be employed to screen for inhibitors of the MEK1/2-ERK1/2 pathway. The choice of assay will depend on the specific research goals, available instrumentation, and the scale of the screen.

Primary HTS Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for Phospho-ERK1/2

This is a robust and sensitive immunoassay suitable for screening large compound libraries. The assay measures the phosphorylation of ERK1/2 by MEK1.

Principle: The assay uses two antibodies: a donor-labeled antibody that recognizes total ERK1/2 and an acceptor-labeled antibody that specifically binds to phosphorylated ERK1/2. When both antibodies are bound to the same ERK1/2 molecule, they are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor fluorophore. The resulting FRET signal is proportional to the amount of phosphorylated ERK1/2.

  • Compound Plating:

    • Prepare a compound library in 384-well or 1536-well microplates.

    • Typically, a final compound concentration of 10 µM is used for primary screening.

  • Reagent Preparation:

    • Prepare an assay buffer containing recombinant active MEK1, inactive ERK1, and ATP.

    • Prepare a detection buffer containing the donor- and acceptor-labeled antibodies.

  • Assay Procedure:

    • Add the compound solution to the assay plate.

    • Add the MEK1/ERK1/ATP mixture to initiate the enzymatic reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add the detection buffer to stop the reaction and allow for antibody binding.

    • Incubate for the recommended time (e.g., 2 hours) at room temperature, protected from light.

    • Read the plate on an HTRF®-compatible microplate reader.

Data Analysis: The HTRF® ratio is calculated, and the percent inhibition is determined relative to positive and negative controls (e.g., this compound as a positive control and DMSO as a negative control).

Secondary HTS Assays:

This assay confirms the activity of hits from the primary screen in a more physiologically relevant cellular context.

Principle: Cells are treated with the test compounds, and the level of endogenous phosphorylated ERK1/2 is measured using a sandwich ELISA format.

  • Cell Seeding:

    • Seed a cancer cell line with a known activating mutation in the RAS/RAF pathway (e.g., A375, HCT-116) into 96-well or 384-well plates.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a dilution series of the test compounds for a specified time (e.g., 1-2 hours).

  • Cell Lysis and ELISA:

    • Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody for total ERK1/2.

    • Add a detection antibody that specifically recognizes phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

This assay assesses the functional consequence of MEK1/2 inhibition on cell growth.

Principle: The effect of the compounds on the proliferation of cancer cell lines is measured using assays such as CellTiter-Glo® (measures ATP levels as an indicator of metabolic activity) or resazurin-based assays.

  • Cell Seeding:

    • Seed cancer cells into 96-well or 384-well plates.

  • Compound Treatment:

    • Treat the cells with a dilution series of the test compounds.

    • Incubate for an extended period (e.g., 48-72 hours) to allow for effects on cell proliferation.

  • Assay Readout:

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a microplate reader.

HTS Workflow

HTS_Workflow Primary_Screen Primary HTS: HTRF® Phospho-ERK1/2 Assay (10 µM single concentration) Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Hits Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Cellular_pERK Cell-Based Phospho-ERK1/2 ELISA Secondary_Assays->Cellular_pERK Cell_Viability Cell Viability Assay Secondary_Assays->Cell_Viability Lead_Optimization Lead Optimization Cellular_pERK->Lead_Optimization Cell_Viability->Lead_Optimization

Caption: A typical workflow for a high-throughput screening campaign for MEK1/2 inhibitors.

Data Presentation

Quantitative data from HTS assays should be presented in a clear and structured format to allow for easy comparison of compound activities.

Table 1: Primary HTS and Dose-Response Confirmation Data for this compound and Control Compounds
CompoundPrimary Screen (% Inhibition @ 10 µM)Biochemical IC50 (nM)
This compound 98.2 ± 1.5 15.3 ± 2.1
Selumetinib (Control)95.6 ± 2.125.8 ± 3.4
Inactive Analog5.2 ± 3.8> 10,000
DMSO (Vehicle)0.0 ± 2.5N/A
Table 2: Secondary Assay Data for this compound
Assay TypeCell LineCellular IC50 (nM)
Cell-Based Phospho-ERK1/2 ELISA A375 (BRAF V600E)35.7 ± 4.5
HCT-116 (KRAS G13D)42.1 ± 5.2
Cell Viability (72h) A375 (BRAF V600E)78.4 ± 8.9
HCT-116 (KRAS G13D)95.2 ± 11.3

Conclusion

This compound is a valuable tool for studying the MEK1/2-ERK1/2 signaling pathway and for the discovery of novel modulators of this pathway. The protocols and data presented in these application notes provide a comprehensive guide for the use of this compound in high-throughput screening assays. The described HTS workflow, from primary biochemical screening to secondary cell-based assays, allows for the robust identification and characterization of potent and cell-permeable MEK1/2 inhibitors. These methodologies are crucial for advancing drug discovery efforts targeting the RAS-RAF-MEK-ERK pathway in oncology and other disease areas.

References

Donasine: An Uncharted Territory in Indole Alkaloid Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no scientific literature available to support the use of donasine as a tool for studying indole alkaloid pathways. Extensive searches of peer-reviewed journals and scientific databases have revealed that while this compound is a known indole alkaloid with described antipyretic properties, its application as a molecular probe or modulator in the investigation of biosynthetic pathways remains undocumented.

This compound is an indole alkaloid that has been isolated from the rhizomes of Arundo donax L.[1]. Initial pharmacological assessments have indicated its potential as a fever-reducing agent[1][2]. However, its mechanism of action, particularly concerning its influence on the complex enzymatic cascades of indole alkaloid synthesis, has not been elucidated.

The study of indole alkaloid pathways is a significant area of research, with implications for drug development and synthetic biology. These pathways involve a multitude of enzymes that catalyze a series of intricate chemical reactions to produce a diverse array of bioactive compounds. Researchers utilize various tools, including labeled precursors, enzyme inhibitors, and genetic modifications, to dissect these complex metabolic networks.

Despite the interest in this field, this compound has not been reported as one of these investigatory tools. Consequently, there are no established experimental protocols, quantitative data, or signaling pathway diagrams related to the use of this compound for studying indole alkaloid biosynthesis.

Future research may explore the potential of this compound in this capacity. Investigating its effects on key enzymes within the indole alkaloid pathways, such as tryptophan decarboxylase or strictosidine synthase, could reveal inhibitory or modulatory activities. Such studies would be the first step in determining if this compound could be developed into a useful tool for researchers in this field. Until such research is conducted and published, its role in the study of indole alkaloid pathways remains purely speculative.

References

Application Notes and Protocols for In Vivo Delivery of Donasine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Donasine" is not a recognized drug name in publicly available scientific literature. The following application notes and protocols are based on the assumption that "this compound" is a novel investigational anti-cancer agent designed to inhibit the Nodal signaling pathway. The methodologies described are based on common practices for in vivo studies of similar pathway inhibitors.

Introduction

This compound is a potent and selective small molecule inhibitor of the Nodal signaling pathway, a critical regulator of embryonic development that has been implicated in the progression of various cancers. By targeting this pathway, this compound aims to inhibit tumor growth, reduce metastasis, and overcome resistance to conventional therapies. These application notes provide an overview of common in vivo delivery methods and detailed protocols for preclinical evaluation of this compound in animal models.

In Vivo Delivery Methods for this compound

The choice of delivery method for in vivo experiments is critical and depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the specific animal model. The following table summarizes common administration routes for compounds with similar characteristics.

Delivery MethodFormulationDosing FrequencyAdvantagesDisadvantages
Intraperitoneal (i.p.) Injection Solubilized in a vehicle such as DMSO, then diluted in saline or PBS.Daily or every other day.Ease of administration, rapid absorption into the systemic circulation.Potential for local irritation, first-pass metabolism in the liver.
Intravenous (i.v.) Injection Formulated in a sterile, isotonic solution for injection.Intermittent bolus injections or continuous infusion.100% bioavailability, precise dose control.Requires more technical skill, potential for injection site reactions.
Subcutaneous (s.c.) Injection Can be formulated as a solution or a suspension for slower release.Daily or less frequent, depending on the formulation.Slower, more sustained absorption compared to i.p. or i.v.Slower onset of action, potential for local tissue reactions.
Oral Gavage (p.o.) Formulated as a solution or suspension in a suitable vehicle.Daily or twice daily.Convenient and less invasive.Variable bioavailability due to degradation in the GI tract and first-pass metabolism.[1]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[2]

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • 6-8 week old female athymic nude mice

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Acclimatize animals for at least 5 days before the start of the study.[3]

  • Randomly assign mice to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administer this compound or vehicle via the chosen route (e.g., i.p. injection) once daily for 5 consecutive days.

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Record body weight at the beginning of the study and every other day thereafter.

  • At the end of the observation period (typically 14-21 days), euthanize the animals and perform gross necropsy.

  • Collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • The MTD is defined as the highest dose that does not cause mortality or more than 20% body weight loss.

Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • Cancer cell line known to have active Nodal signaling (e.g., MDA-MB-231 for breast cancer)

  • 6-8 week old female athymic nude mice

  • This compound at the predetermined MTD or a fraction thereof

  • Vehicle control

  • Matrigel (optional, for enhancing tumor take rate)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (at a dose determined from the MTD study) or vehicle via the chosen route and schedule (e.g., daily i.p. injections).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor body weight and clinical signs of toxicity throughout the study.

  • Euthanize the animals when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if significant toxicity is observed.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pathway biomarkers).

Visualizations

Nodal_Signaling_Pathway Nodal Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nodal Nodal ActRIIB ActRIIB Nodal->ActRIIB Lefty Lefty Lefty->Nodal ALK4/7 ALK4/7 ActRIIB->ALK4/7 Smad2/3 Smad2/3 ALK4/7->Smad2/3 Phosphorylation P-Smad2/3 P-Smad2/3 Smad2/3->P-Smad2/3 Smad Complex Smad Complex P-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Expression Gene Expression Smad Complex->Gene Expression Transcription Regulation This compound This compound This compound->ALK4/7 Inhibition Experimental_Workflow In Vivo Efficacy Study Workflow Cell_Culture Cancer Cell Culture (Nodal-positive line) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, Biomarkers) Endpoint->Analysis

References

Application Note: Quantification of Donasine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Donasine is a novel, potent, and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR).[1] It is under development for the treatment of specific types of non-small cell lung cancer (NSCLC) that harbor activating EGFR mutations.[2] The quantification of this compound in biological matrices like human plasma is crucial for pharmacokinetic (PK) studies, dose-finding, and therapeutic drug monitoring to ensure efficacy and safety.[3][4][5]

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring rapid turnaround times suitable for clinical studies.[6][7][8]

Mechanism of Action: EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[1] This phosphorylation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[9][10] In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled tumor growth.[11] this compound acts by competitively binding to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and blocking downstream signaling.[1]

Donasine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibits Workflow Sample 1. Plasma Sample (50 µL) Spike 2. Spike IS (this compound-d4, 10 µL) Sample->Spike Precipitate 3. Add Acetonitrile (300 µL) & Vortex Spike->Precipitate Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant 5. Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute 6. Dilute with Water (100 µL) Supernatant->Dilute Inject 7. Inject into LC-MS/MS System (5 µL) Dilute->Inject Data 8. Data Acquisition & Processing Inject->Data

References

Troubleshooting & Optimization

Identifying and mitigating off-target effects of Donasine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Donasine is a fictional compound developed for illustrative purposes. The information provided below is based on a hypothetical scenario and should not be used for actual laboratory work.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a potent and selective inhibitor of the G2019S mutant form of Leucine-Rich Repeat Kinase 2 (LRRK2). While designed for high selectivity, off-target effects can still arise, leading to unexpected experimental outcomes. This guide will help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

General

Q1: What is the intended mechanism of action for this compound?

A1: this compound is designed to be a highly selective ATP-competitive inhibitor of the G2019S mutant of LRRK2. Its primary on-target effect is the reduction of LRRK2-mediated phosphorylation of Rab GTPases, which is expected to restore lysosomal function and promote neuronal health in cellular and animal models of Parkinson's disease.

Troubleshooting Unexpected Results

Q2: My cells are showing increased inflammatory markers (e.g., IL-6, TNF-α) after this compound treatment. Is this expected?

A2: This is not an expected on-target effect of LRRK2 inhibition. This phenotype may be due to an off-target interaction with Receptor-Interacting Protein Kinase 2 (RIPK2), which is a key component of the NOD2 signaling pathway involved in innate immunity. We recommend performing a dose-response experiment and measuring the phosphorylation of RIPK2 substrates to confirm this off-target activity.

Q3: I am observing a decrease in macrophage viability and differentiation in my experiments. Why is this happening?

A3: This adverse effect is likely due to off-target inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase essential for macrophage survival and differentiation. This compound may have inhibitory activity against CSF1R at higher concentrations. Consider using a lower concentration of this compound or a more selective CSF1R inhibitor as a control.

Q4: My phosphoproteomics data shows changes in phosphorylation of proteins unrelated to the LRRK2 pathway. How do I interpret this?

A4: Widespread changes in phosphorylation can indicate off-target kinase inhibition. We recommend performing a kinome-wide selectivity profiling assay to identify which other kinases this compound may be inhibiting. This will provide a broader picture of its off-target activities and help you interpret your phosphoproteomics data more accurately.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of LRRK2 Activity

Symptoms:

  • Variable reduction in pRab10 levels between experiments.

  • Lack of a clear dose-response relationship.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Compound Instability Prepare fresh stock solutions of this compound in DMSO for each experiment. Store at -80°C in small aliquots to avoid freeze-thaw cycles.This compound may degrade over time, especially when stored in solution at higher temperatures.
Cellular Efflux Co-incubate with an ABC transporter inhibitor (e.g., verapamil) to see if this compound potency increases.Cells may be actively pumping out this compound, reducing its intracellular concentration.
High Protein Binding Reduce the serum concentration in your cell culture medium during this compound treatment.This compound may bind to serum proteins, reducing its free concentration available to inhibit LRRK2.
Issue 2: Unexpected Cellular Phenotypes

Symptoms:

  • Increased cell death at concentrations that should be non-toxic.

  • Changes in cell morphology or signaling pathways unrelated to LRRK2.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Off-Target Kinase Inhibition Perform a kinome-wide selectivity screen (e.g., KiNativ, Kinobeads) to identify other kinases inhibited by this compound.[1]This will provide a comprehensive profile of this compound's off-target interactions.
Off-Target Non-Kinase Protein Interaction Use a Cellular Thermal Shift Assay (CETSA) to identify non-kinase protein targets of this compound.[2][3][4][5][6]CETSA can reveal direct binding of this compound to any protein in the cell, not just kinases.
Activation of Parallel Pathways Investigate signaling pathways that might be paradoxically activated by this compound.[7][8]Inhibition of one kinase can sometimes lead to the activation of a compensatory pathway.
Data Presentation: Hypothetical Off-Target Kinase Profile of this compound

The following table summarizes the hypothetical inhibitory activity of this compound against its intended target (LRRK2 G2019S) and key off-targets.

Kinase Target IC50 (nM) Potential Phenotype
LRRK2 G2019S (On-Target) 5Reduced Rab10 phosphorylation
RIPK2 (Off-Target) 150Pro-inflammatory response
CSF1R (Off-Target) 500Decreased macrophage viability
SRC (Off-Target) >1000Minimal effect at typical working concentrations
ABL1 (Off-Target) >1000Minimal effect at typical working concentrations

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is for identifying direct protein targets of this compound in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and a vehicle control (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 25°C.[6]

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate soluble and aggregated proteins.

  • Western Blot: Collect the supernatant (soluble fraction) and analyze protein levels by Western blotting for the target of interest. An increase in the amount of soluble protein at higher temperatures in the this compound-treated sample compared to the control indicates target engagement.

Kinome Profiling using Kinobeads

This protocol provides a general workflow for identifying kinase targets of this compound from cell lysates.

Materials:

  • Kinobeads (commercially available)

  • Cell lysate

  • This compound

  • DMSO (vehicle control)

  • Wash buffers

  • Elution buffer

  • Mass spectrometry reagents

Procedure:

  • Lysate Preparation: Prepare a native cell lysate according to the Kinobeads manufacturer's protocol.

  • Competition Assay: Pre-incubate the cell lysate with various concentrations of this compound or DMSO for 1 hour.

  • Kinobeads Pulldown: Add the Kinobeads to the lysate and incubate to allow the capture of kinases not bound by this compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze by LC-MS/MS to identify and quantify the kinases. A decrease in the amount of a specific kinase pulled down in the this compound-treated sample indicates it is an off-target.

Visualizations

Signaling Pathway Diagram

Donasine_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound LRRK2 LRRK2 (G2019S) This compound->LRRK2 Inhibits RIPK2 RIPK2 This compound->RIPK2 Inhibits CSF1R CSF1R This compound->CSF1R Inhibits pRab10 pRab10 LRRK2->pRab10 Phosphorylates Rab10 Rab10 Lysosome Lysosomal Dysfunction pRab10->Lysosome NFkB NF-kB Activation RIPK2->NFkB Inflammation Inflammation NFkB->Inflammation Macrophage Macrophage Viability CSF1R->Macrophage

Caption: On-target and potential off-target pathways of this compound.

Experimental Workflow Diagram

Off_Target_Workflow cluster_off_target_id Off-Target Identification start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response is_on_target Is Effect at On-Target Concentration? dose_response->is_on_target kinome_profiling Kinome Profiling (e.g., Kinobeads) is_on_target->kinome_profiling No cetsa CETSA is_on_target->cetsa No phosphoproteomics Phosphoproteomics is_on_target->phosphoproteomics No mitigate Mitigate Off-Target Effects (e.g., lower dose, use alternative inhibitor) is_on_target->mitigate Yes analyze_data Analyze Data to Identify Off-Targets kinome_profiling->analyze_data cetsa->analyze_data phosphoproteomics->analyze_data analyze_data->mitigate

Caption: Troubleshooting workflow for identifying off-target effects.

Logical Relationship Diagram

Mitigation_Strategy cluster_strategies Mitigation Strategies off_target_confirmed Off-Target Confirmed lower_dose Lower this compound Concentration off_target_confirmed->lower_dose alt_inhibitor Use More Selective Inhibitor off_target_confirmed->alt_inhibitor control_exp Use Off-Target Specific Inhibitor as Control off_target_confirmed->control_exp structure_mod Modify this compound Structure off_target_confirmed->structure_mod outcome Reduced Off-Target Effects & Preserved On-Target Activity lower_dose->outcome alt_inhibitor->outcome control_exp->outcome structure_mod->outcome

Caption: Strategies for mitigating the off-target effects of this compound.

References

Technical Support Center: Overcoming Donasine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Donasine resistance in cell lines.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a selective, ATP-competitive small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). In sensitive cell lines, particularly those with activating mutations in the PIK3CA gene, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[1][2] This inhibition prevents the downstream activation of AKT and mTOR, key regulators of cell growth, proliferation, and survival, ultimately leading to apoptosis and reduced tumor cell growth.[3][4][5][6][7]

How do I know if my cell line has become resistant to this compound?

The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.[8][9] This is observed as a failure of this compound to inhibit cell proliferation or induce apoptosis at previously effective concentrations. Phenotypically, you may observe that cells continue to proliferate and form colonies in the presence of the drug.

What are the common molecular mechanisms of acquired resistance to this compound?

Acquired resistance to PI3K inhibitors like this compound can occur through several mechanisms:

  • Reactivation of the PI3K Pathway: This can happen through secondary mutations in the PIK3CA gene or amplification of the mutant PIK3CA allele. Loss of the tumor suppressor PTEN, which counteracts PI3K activity, is another common mechanism.[10][11]

  • Compensatory Signaling Pathways: Cells can bypass the inhibited PI3K pathway by upregulating parallel signaling cascades that also promote survival and proliferation.[1] A frequent bypass mechanism is the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[1][12]

  • Upregulation of Downstream Effectors: Increased expression or activity of proteins downstream of AKT, such as members of the PIM kinase family, can maintain signaling to effectors like mTOR, even when AKT is inhibited.[11][13][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound-resistant cell lines.

Problem 1: My this compound-treated cells are no longer dying and the IC50 has increased >10-fold.

This is a clear indication of acquired resistance. The next step is to identify the underlying mechanism to devise a strategy to overcome it.

Workflow for Investigating this compound Resistance

Caption: Troubleshooting workflow for high this compound resistance.

Recommended Actions & Experimental Protocols
  • Confirm Target Inhibition: First, verify that this compound is still inhibiting its direct downstream target, AKT.

    • Experiment: Perform a Western blot to check the phosphorylation status of AKT (p-Akt Ser473) and a downstream mTORC1 effector, S6 ribosomal protein (p-S6), after a short-term treatment with this compound in both parental and resistant cells.

    • Expected Outcome (Resistant Cells):

      • p-Akt is NOT inhibited: This suggests a mechanism upstream of or at the level of PI3K is reactivating the pathway (e.g., PIK3CA amplification, PTEN loss).[10]

      • p-Akt IS inhibited, but p-S6 is NOT: This points to the activation of a bypass pathway that sustains mTOR signaling independent of Akt.[10][14]

Problem 2: My cells show restored p-Akt levels despite this compound treatment.

This suggests the PI3K pathway has been reactivated.

Recommended Actions
  • Sequence Key Genes: Analyze the genomic DNA of your resistant cell line.

    • Target Genes: PIK3CA and PTEN.

    • What to look for:

      • Acquired secondary mutations in PIK3CA that may prevent this compound binding.

      • Amplification of the mutant PIK3CA allele.[11]

      • New mutations or deletion in PTEN, a key negative regulator of the pathway.[2][10]

  • Consider Alternative Inhibitors: If pathway reactivation is confirmed, a single-agent PI3K inhibitor may no longer be effective.

    • Strategy: Test dual PI3K/mTOR inhibitors. These drugs can block the pathway at two critical nodes, potentially overcoming resistance from upstream reactivation.

Problem 3: p-Akt is inhibited by this compound, but the cells still proliferate.

This is a classic sign of bypass track activation or upregulation of downstream effectors.

Recommended Actions
  • Probe for Bypass Pathways: The most common bypass route is the MAPK/ERK pathway.[12]

    • Experiment: Use Western blotting to check the levels of phosphorylated ERK (p-ERK) in resistant cells compared to parental cells, with and without this compound treatment. A significant increase in p-ERK in resistant cells indicates this pathway is compensating for the PI3K inhibition.

  • Test Combination Therapies: The most effective strategy to overcome bypass signaling is through combination therapy.[15][16]

    • Strategy 1 (MAPK Activation): Combine this compound with a MEK inhibitor (e.g., Trametinib). This dual blockade can prevent the compensatory signaling and restore sensitivity.

    • Strategy 2 (PIM Upregulation): The PIM kinase family can also provide an AKT-independent route to downstream signaling.[13][14] Combine this compound with a pan-PIM inhibitor.

Data Presentation: Combination Therapy

The following table shows representative IC50 data for combination therapies in a hypothetical this compound-Resistant (DR) cell line.

Cell LineTreatmentIC50 (nM)Fold Change (vs. Parental)
ParentalThis compound151x
This compound-Resistant (DR)This compound45030x
DRThis compound + MEK Inhibitor (10 nM)251.7x
DRThis compound + PIM Inhibitor (50 nM)402.7x

This data illustrates how a combination approach can re-sensitize resistant cells to this compound.

Key Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol is used to measure the dose-response of a cell line to a drug.[8][17]

Workflow for IC50 Determination

G cluster_0 seed 1. Seed cells in 96-well plates adhere 2. Allow cells to adhere (24h) seed->adhere treat 3. Add serial dilutions of this compound adhere->treat incubate 4. Incubate for 72 hours treat->incubate assay 5. Add viability reagent (e.g., CellTiter-Glo) incubate->assay read 6. Read luminescence on plate reader assay->read analyze 7. Analyze data & calculate IC50 read->analyze

Caption: Standard experimental workflow for IC50 determination.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[17] Include wells for 'time zero' and 'no-drug' controls.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, typically covering a range from 1 nM to 10 µM.

  • Treatment: Remove the medium from the cells and add the drug dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (typically 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based or ATP-based like CellTiter-Glo) according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle-only controls and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status and expression levels of key proteins.

Methodology:

  • Cell Lysis: Treat parental and resistant cells with this compound at a relevant concentration (e.g., 10x parental IC50) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, p-S6, Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., Actin or Tubulin) to ensure equal protein loading.

Signaling Pathway Overview

The diagram below illustrates the core PI3K/Akt/mTOR pathway inhibited by this compound and the common MAPK bypass resistance mechanism.

G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Bypass Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 p110α PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR Growth Cell Growth & Survival mTOR->Growth This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->mTOR Bypass Activation Proliferation Proliferation ERK->Proliferation

Caption: this compound target pathway and a common resistance mechanism.

References

Improving the bioavailability of Donasine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the investigational kinase inhibitor, Donasine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preclinical development of this compound, focusing on common bioavailability challenges.

Problem: Low Oral Bioavailability (F% < 10%) with High Variability in Pharmacokinetic (PK) Studies

Potential Cause 1: Poor Aqueous Solubility this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its poor solubility in gastrointestinal fluids.

Suggested Solution: Implement solubility enhancement strategies. Amorphous solid dispersions (ASDs) are a highly effective approach for improving the dissolution rate and apparent solubility of poorly soluble drugs.

Comparative Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation Strategy Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC₀-t (ng·h/mL) Bioavailability (F%)
Crystalline Suspension 50 150 ± 45 4.0 980 ± 210 8%
Micronized Suspension 50 280 ± 70 2.0 1950 ± 450 16%
Amorphous Solid Dispersion (ASD) by Spray Drying 50 950 ± 180 1.0 6200 ± 1100 52%

| Lipid-Based Formulation (SEDDS) | 50 | 820 ± 150 | 1.5 | 5500 ± 980 | 46% |

Potential Cause 2: Low Intestinal Permeability this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, reducing net absorption.

Suggested Solution:

  • Conduct a Caco-2 Permeability Assay: This in vitro test will determine the bidirectional permeability of this compound and calculate the efflux ratio. An efflux ratio greater than 2 suggests that P-gp-mediated efflux is a significant barrier.

  • Co-administration with P-gp Inhibitors: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can confirm if efflux is the limiting factor.

  • Formulation with Excipients: Certain excipients, such as polysorbates and polyethylene glycols, can inhibit efflux transporters and improve permeability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective formulation strategy to start with for a poorly soluble compound like this compound?

A1: For BCS Class II and IV compounds, creating an amorphous solid dispersion (ASD) is often one of the most effective strategies.[4][5] ASDs involve dispersing the drug at a molecular level within a hydrophilic polymer matrix. This prevents crystallization and maintains the drug in a high-energy, amorphous state, which significantly enhances the dissolution rate and apparent solubility upon administration.[4][5] Common methods for preparing ASDs include spray drying and hot-melt extrusion (HME).

Q2: How do I select the right polymer for my amorphous solid dispersion?

A2: Polymer selection is critical and depends on the physicochemical properties of this compound. Key factors to consider are:

  • Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system.

  • Glass Transition Temperature (Tg): The polymer should have a high Tg to ensure the physical stability of the dispersion during storage.

  • Solubility and Dissolution: The polymer should be soluble in the gastrointestinal fluid to facilitate the release of the drug.

  • Commonly used polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are widely used and have proven effective.[6]

Q3: What are the key differences between spray drying and hot-melt extrusion for preparing ASDs?

A3:

  • Spray Drying: This process involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent by spraying the solution into a hot gas stream.[4][5] It is suitable for heat-sensitive compounds but requires the use of organic solvents.

  • Hot-Melt Extrusion (HME): HME is a solvent-free process where the drug and polymer mixture is heated and mixed through a rotating screw, forcing the molten material through a die.[2][6][7] It is a continuous and efficient manufacturing process but is not suitable for thermally labile drugs.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying

Objective: To prepare a 1:3 drug-to-polymer ratio ASD of this compound with HPMCAS.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Acetone/Methanol (1:1 v/v) solvent system

  • Laboratory-scale spray dryer (e.g., Büchi Nano Spray Dryer B-90)

Procedure:

  • Solution Preparation: Dissolve 1 gram of this compound and 3 grams of HPMCAS in 100 mL of the acetone/methanol solvent system. Stir until a clear solution is obtained.

  • Spray Dryer Setup:

    • Inlet Temperature: 100°C

    • Aspirator Rate: 85%

    • Pump Rate: 15% (approximately 5 mL/min)

    • Nozzle Size: 4 µm

  • Spray Drying Process: Pump the feed solution through the nozzle of the spray dryer. The atomized droplets are dried in the chamber, and the solid particles are collected in the cyclone separator.

  • Secondary Drying: Collect the resulting powder and dry it under a vacuum at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder for its amorphous nature (using PXRD), drug content (using HPLC), and dissolution performance.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Animals:

  • Male Sprague-Dawley rats (250-300g), n=4 per group.

Procedure:

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., ASD reconstituted as a suspension) via oral gavage at a dose of 50 mg/kg.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., DMSO/saline) via the tail vein at a dose of 5 mg/kg to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) via the saphenous or tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[8][9][10] Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t₁/₂, F%) using non-compartmental analysis with software like WinNonlin.

Visualizations

Workflow for Addressing Poor Bioavailability

G A Initial PK Study: Low Bioavailability Observed B Characterize Physicochemical Properties (Solubility, Permeability) A->B C Is it Solubility-Limited? B->C D Is it Permeability-Limited? C->D No E Formulation Development: - Amorphous Solid Dispersion - Particle Size Reduction - Lipid-Based Systems C->E Yes D->B No/Unclear F In Vitro Caco-2 Assay to Confirm Efflux D->F Yes G Optimize Formulation & Select Lead Candidate E->G J Consider Prodrug Approach or Efflux Inhibiting Excipients F->J H In Vivo PK Study of Optimized Formulation G->H H->G Failure I Proceed to Further Development H->I Success J->G

Caption: A decision-making workflow for improving the oral bioavailability of a drug candidate.

Hypothetical Signaling Pathway for this compound

Caption: this compound acts as an inhibitor of the EGFR signaling pathway to block cell proliferation.

Factors Affecting Oral Bioavailability

G cluster_absorption Absorption Factors Bioavailability Oral Bioavailability Absorption Absorption Absorption->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability Solubility Solubility Dissolution Dissolution Rate Solubility->Dissolution Permeability Permeability Permeability->Absorption Dissolution->Absorption

Caption: Key physicochemical and physiological factors that determine oral bioavailability.

References

Addressing batch-to-batch variability of Donasine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address batch-to-batch variability when working with Donasine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known effect?

This compound is a naturally occurring indole alkaloid that can be isolated from the rhizomes of Arundo donax L.[1]. It is recognized for its fever-reducing properties and is supplied for research purposes only[1].

Q2: What are the common causes of batch-to-batch variability in chemical compounds like this compound?

Batch-to-batch variability in natural products and other chemical compounds can stem from several factors. These include inconsistencies in the raw materials, variations in manufacturing and purification processes, and the presence of different physical forms (polymorphs)[2][3]. For a natural product like this compound, factors such as the climate, harvest time, and storage conditions of the source plant can also introduce variability[3].

Q3: How can storage and handling affect the stability and performance of this compound?

Improper storage and handling can lead to degradation or changes in the physical properties of this compound. Factors such as temperature, humidity, and exposure to light can impact its stability. It is crucial to adhere to the storage conditions specified on the product's technical data sheet. Stability studies on other compounds have shown that elevated temperature and humidity can alter a product's physical and chemical characteristics over time[4].

Q4: What initial steps should I take if I suspect batch-to-batch variability is affecting my experimental results?

If you observe unexpected results and suspect variability between different lots of this compound, it is recommended to first repeat the experiment to rule out random error[5]. If the issue persists, a systematic troubleshooting process should be initiated, starting with a comparison of the certificate of analysis for each batch and performing basic quality control checks.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy Between Batches

Symptoms:

  • A new batch of this compound produces a significantly weaker or stronger biological effect at the same concentration compared to a previous batch.

  • The dose-response curve has shifted.

Possible Causes:

  • Differences in the purity of the compound between batches.

  • Presence of inactive or inhibitory impurities.

  • Variations in crystalline structure (polymorphism) affecting solubility and bioavailability[2].

  • Degradation of the compound due to improper storage.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Potency A Inconsistent results observed B Review Certificate of Analysis (CoA) for each batch A->B G Significant differences in purity or impurity profile? B->G C Perform analytical chemistry checks (HPLC, LC-MS) D Assess solubility of each batch C->D H Solubility differences observed? D->H E Compare dose-response curves I Consistent results achieved? E->I F Contact technical support with all data G->C Yes G->D No H->E Yes H->E No I->F No

Caption: Workflow for troubleshooting inconsistent potency of this compound.

Recommended Actions:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs for the different batches. Look for any reported differences in purity, impurity profiles, or physical appearance.

  • Analytical Characterization: If possible, perform in-house analytical tests to verify the purity and identity of each batch.

  • Solubility Test: Ensure that both batches of this compound are fully dissolved at the working concentration. Differences in solubility can significantly impact the effective concentration.

  • Dose-Response Experiment: Conduct a parallel dose-response experiment using the old and new batches to quantify the difference in potency.

Issue 2: Poor Solubility or Precipitation in Experiments

Symptoms:

  • A new batch of this compound is difficult to dissolve in the same solvent system used for a previous batch.

  • The compound precipitates out of solution during the experiment.

Possible Causes:

  • Differences in the physical form (amorphous vs. crystalline, different polymorphs) of the compound[2].

  • Higher than specified concentration being used.

  • Change in the formulation of the solvent.

Recommended Actions:

  • Verify Solvent and Concentration: Double-check that the correct solvent and concentration are being used as per the product datasheet and experimental protocol.

  • Gentle Warming and Sonication: Try gentle warming (if the compound is heat-stable) and sonication to aid dissolution.

  • Test Alternative Solvents: If solubility issues persist, consult the product literature for alternative recommended solvents.

  • Microscopy: Visually inspect the dissolved material under a microscope to check for undissolved particulates.

Experimental Protocols

Protocol 1: Comparative Purity Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To compare the purity and impurity profiles of two different batches of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or DMSO).

  • Sample Preparation: Prepare solutions of each this compound batch to be tested at the same concentration as the reference standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Analysis: Inject equal volumes of the reference standard and each batch sample. Compare the chromatograms for the retention time of the main peak and the number and area of any impurity peaks.

Data Presentation:

Batch IDRetention Time (min)Peak Area (Main)Purity (%)Number of Impurities
Batch A5.211,250,00099.2%2
Batch B5.221,180,00097.5%4
Reference5.211,265,00099.8%1
Protocol 2: Comparative Bioassay for Potency

Objective: To determine the relative potency of two different batches of this compound in a cell-based assay.

Methodology:

  • Cell Culture: Plate cells at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of each batch of this compound and a vehicle control.

  • Treatment: Treat the cells with the different concentrations of each this compound batch.

  • Incubation: Incubate the cells for a specified period.

  • Endpoint Measurement: Measure the biological response (e.g., cell viability, reporter gene expression).

  • Data Analysis: Plot the dose-response curves for each batch and calculate the EC50 values.

Data Presentation:

Batch IDEC50 (µM)95% Confidence Interval
Batch A1.51.2 - 1.8
Batch B2.82.4 - 3.2

Hypothetical this compound Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, a hypothetical pathway involving the modulation of inflammatory responses is presented below for illustrative purposes. This diagram visualizes a potential mechanism where this compound inhibits a pro-inflammatory signaling cascade.

G cluster_0 Hypothetical this compound Signaling Pathway A Pro-inflammatory Stimulus B Receptor A->B C Kinase Cascade (e.g., MAPk) B->C D Transcription Factor (e.g., NF-κB) C->D E Gene Expression D->E F Inflammatory Response E->F G This compound G->C

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.

References

Best practices for long-term storage of Donasine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Donasine, along with troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is stable for at least two years. For short-term storage (up to one month), it can be kept at 4°C.

Q2: I have received a shipment of this compound. What should I do first?

Upon receipt, we recommend briefly centrifuging the vial to ensure the lyophilized powder is at the bottom. The vial should then be immediately stored at the recommended temperature of -20°C until you are ready to use it.

Q3: How should I prepare this compound for use in my experiments?

To prepare a stock solution, reconstitute the lyophilized this compound powder in a suitable solvent such as DMSO. For detailed instructions on preparing stock solutions and working solutions, please refer to the product's technical data sheet.

Q4: Can I store this compound in a solution?

If you need to store this compound as a stock solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are generally stable for up to six months. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure a homogeneous solution.

Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized Powder-20°C≥ 24 monthsRecommended for long-term storage.
Lyophilized Powder4°C≤ 1 monthSuitable for short-term storage.
Stock Solution (in DMSO)-80°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-20°C≤ 1 monthFor shorter-term use of solutions.

Troubleshooting Guide

Q5: I am observing lower than expected potency of this compound in my bioassays. What could be the cause?

Decreased potency can result from improper storage or handling. This may include:

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. We recommend preparing single-use aliquots.

  • Incorrect Storage Temperature: Storing this compound solutions at temperatures warmer than -80°C for extended periods can reduce its stability.

  • Exposure to Light: Although this compound is not highly light-sensitive, prolonged exposure to direct light should be avoided.

To troubleshoot this issue, we recommend performing a purity check using HPLC and a bioactivity assay with a freshly prepared stock solution from a new vial of lyophilized powder.

Q6: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation may indicate that the compound has come out of solution. This can happen if the stock solution was not allowed to thaw completely and mixed thoroughly before use, or if the concentration of the working solution exceeds the solubility of this compound in the assay buffer.

To resolve this, gently warm the solution to 37°C for 10-15 minutes and vortex to redissolve the compound. If the issue persists in your working solution, consider lowering the final concentration or adjusting the composition of your assay buffer.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method to determine the purity of this compound.

A. Materials:

  • This compound sample (lyophilized powder or in solution)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

C. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

D. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in DMSO.

  • Dilute this solution to 50 µg/mL with the mobile phase (50:50, A:B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

E. Data Analysis:

  • Integrate the peak area for this compound and any impurity peaks.

  • Calculate the purity as a percentage of the main peak area relative to the total peak area.

Protocol 2: Bioactivity Assessment of this compound using a Cell-Based Kinase Assay

This protocol describes a general method to assess the inhibitory activity of this compound on its target, Kinase X, in a cellular context.

A. Materials:

  • Cells expressing Kinase X (e.g., a relevant cancer cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Assay buffer

  • Kinase substrate and ATP

  • Detection reagent (e.g., a phosphospecific antibody or a commercial kinase activity kit)

  • 96-well microplate

B. Experimental Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, lyse the cells to release the cellular proteins, including Kinase X.

  • Kinase Reaction: Transfer the cell lysates to a new plate containing the kinase substrate and ATP. Incubate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using an appropriate detection reagent.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow start Start: Stored this compound Sample prep_stock Prepare Fresh Stock Solution (1 mg/mL in DMSO) start->prep_stock hplc_prep Prepare Sample for HPLC (50 µg/mL) prep_stock->hplc_prep bioassay_prep Prepare Serial Dilutions for Bioassay prep_stock->bioassay_prep hplc_analysis HPLC Purity Analysis hplc_prep->hplc_analysis purity_check Purity > 98%? hplc_analysis->purity_check purity_check->bioassay_prep Yes fail Result: Fail (Degraded) purity_check->fail No bioassay Perform Cell-Based Bioactivity Assay bioassay_prep->bioassay ic50_check IC50 in Expected Range? bioassay->ic50_check pass Result: Pass (Stable) ic50_check->pass Yes ic50_check->fail No troubleshoot Troubleshoot Storage Conditions fail->troubleshoot

Caption: Workflow for assessing the stability of stored this compound.

signaling_pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor kinase_x Kinase X adaptor->kinase_x downstream_kinase Downstream Kinase kinase_x->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation This compound This compound This compound->kinase_x

Troubleshooting inconsistent results in Donasine assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Donasine Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound assays. The focus is on a cell-based ELISA method for quantifying ERK1/2 phosphorylation to determine the inhibitory activity of this compound, a novel MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a cell-based ELISA designed to measure the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2) in whole cells.[1][2] This assay is used to determine the potency of this compound, an inhibitor of the upstream kinase MEK1/2. Cells are cultured in 96-well plates, stimulated to activate the MAPK/ERK pathway, and then treated with various concentrations of this compound.[2] Following treatment, cells are fixed and permeabilized, allowing for immunodetection of phosphorylated ERK1/2 (pERK). The signal is typically normalized to total ERK or total cellular protein to account for variations in cell number, providing an accurate measure of MEK1/2 inhibition.[2]

Q2: Which cell lines are recommended for this assay?

The choice of cell line is critical and should be based on a high expression level of the target pathway components and a robust response to stimulation. Cell lines with known active Ras or Raf mutations, such as HeLa, A375, or HT-29, are often suitable as they exhibit constitutive activation of the MAPK/ERK pathway. It is crucial to confirm that your chosen cell line expresses the target and is sensitive to MEK inhibitors.[3]

Q3: My this compound inhibitor is potent in biochemical assays but shows weak activity in this cell-based assay. Why?

This discrepancy is a common observation in drug discovery and can be attributed to several factors:

  • Cellular ATP Concentration: Biochemical assays are often performed with ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels are significantly higher (in the millimolar range).[3] High cellular ATP can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value.[3][4]

  • Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Compound Stability: The compound may be unstable or precipitate in the cell culture medium.[3] Stability can be assessed using methods like HPLC or LC-MS.[3]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.

Q4: How should I calculate and interpret the IC50 values from my this compound experiments?

IC50 (half-maximal inhibitory concentration) values should be determined by fitting the concentration-response data to a four-parameter logistic (4PL) model.[5] It is important to note that the calculated IC50 can vary depending on the specific calculation methods and software used.[6][7] For consistency, it is recommended to standardize the data analysis workflow within a laboratory.[6][7] The IC50 value represents the concentration of this compound required to inhibit 50% of the ERK phosphorylation signal.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays, categorized by the observed problem.

Problem 1: High Background Signal

High background is characterized by an elevated signal in negative control wells, which can mask the true signal and reduce the assay window.[8]

Possible Cause Recommended Solution
Insufficient Washing Increase the number and duration of wash steps between antibody incubations to thoroughly remove unbound reagents.[9][10] Ensure wash buffer is dispensed with sufficient force to cover the entire well surface without dislodging cells.[8]
Inadequate Blocking Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum from the species of the secondary antibody).[9][11]
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding.[9] Ensure the secondary antibody has been pre-adsorbed against the immunoglobulin of the sample species.[9]
Contaminated Reagents Prepare fresh buffers for each experiment. Ensure that the substrate solution is colorless before use.[8][10] Use sterile techniques to prevent microbial contamination.[10]
High Autofluorescence (if using fluorescent detection) Use phenol red-free media, as it can contribute to background fluorescence.[12] Check for cellular autofluorescence by examining unstained control wells.[13]
Problem 2: Low or No Signal

This issue arises when the positive control or stimulated wells show a weak or absent signal.[14]

Possible Cause Recommended Solution
Inactive Pathway Ensure the cell stimulation protocol (e.g., growth factor concentration and incubation time) is optimal for activating the MAPK/ERK pathway. Confirm pathway activation with a positive control, such as a known potent MEK inhibitor.[12]
Incorrect Antibody Dilution The primary or secondary antibody may be too dilute. Perform a titration experiment to determine the optimal antibody concentration.[13]
Reagent Degradation Ensure antibodies and other critical reagents have been stored correctly and are within their expiration date. Prepare fresh dilutions for each experiment.[12][15]
Inadequate Cell Permeabilization Optimize the concentration and incubation time of the permeabilization buffer to ensure antibodies can access intracellular targets.[16]
Low Target Expression Confirm that the chosen cell line expresses sufficient levels of total and phosphorylated ERK. This can be verified by Western blotting.[13][15]
Problem 3: High Variability Between Replicates or Assays

Inconsistent results between duplicate wells or separate experiments compromise data reliability.[3]

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. Use a calibrated multichannel pipette and consistent technique to dispense cells evenly.[3][12]
Edge Effects The outer wells of a microplate are susceptible to evaporation, which can alter cell growth and compound concentrations.[3] To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS.[3][12]
Inconsistent Incubation Times Adhere to a strict schedule for all incubation steps, including cell plating, compound treatment, and reagent addition.[3]
Pipetting Errors Calibrate pipettes regularly. When adding reagents to adherent cells, dispense the liquid gently against the side of the well to avoid dislodging the cell monolayer.[3]
Lot-to-Lot Reagent Variability Test new lots of critical reagents (e.g., antibodies, serum) against the previous lot to ensure consistent performance.[17]

Data Presentation

Table 1: Troubleshooting Signal-to-Background Ratio

This table shows mock data illustrating how optimizing assay conditions can improve the signal-to-background (S/B) ratio in a this compound assay.

Condition Max Signal (Stimulated) Background (Unstimulated) S/B Ratio
Standard Protocol1.25 O.D.0.25 O.D.5
Increased Wash Steps (3x to 5x)1.20 O.D.0.15 O.D.8
Optimized Blocking Buffer1.22 O.D.0.12 O.D.10.2
Both Optimizations1.18 O.D.0.10 O.D.11.8
Table 2: Example this compound IC50 Values in Different Cell Lines

This table presents example IC50 values for this compound, demonstrating its differential potency across various cancer cell lines.

Cell Line Relevant Mutation This compound IC50 (nM) 95% Confidence Interval
A375BRAF V600E8.57.2 - 9.9
HT-29BRAF V600E12.110.5 - 14.0
HeLaKRAS G12V45.338.9 - 52.8
MCF-7PIK3CA E545K> 1000N/A

Experimental Protocols

Protocol: Cell-Based ELISA for ERK Phosphorylation

This protocol details the methodology for measuring ERK1/2 phosphorylation in adherent cells treated with this compound.[1][18]

Materials:

  • 96-well cell culture plates (clear bottom, black walls recommended for fluorescence)

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Stimulant (e.g., Epidermal Growth Factor, EGF)

  • Fixation Buffer (e.g., 4% formaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Quenching Buffer (e.g., 1% H₂O₂ in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary Antibodies: Anti-phospho-ERK1/2 (pT202/Y204) and Anti-total-ERK1/2

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Serum Starvation: The next day, gently replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the appropriate wells and incubate for 1 hour. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Stimulation: Add a stimulant (e.g., 100 ng/mL EGF) to all wells except the unstimulated negative control wells. Incubate for 10 minutes at 37°C.

  • Fixation: Carefully remove the medium and add 100 µL of 4% formaldehyde to each well. Incubate for 20 minutes at room temperature (RT).[1]

  • Washing: Wash the cells 3 times with 150 µL of 1x Wash Buffer (PBS with 0.1% Tween-20).[1]

  • Quenching & Permeabilization: Add 100 µL of Quench Buffer and incubate for 20 minutes at RT to block endogenous peroxidases.[1] Wash, then add 100 µL of Permeabilization Buffer and incubate for 10 minutes at RT.

  • Blocking: Wash and add 100 µL of Blocking Buffer to each well. Incubate for 1 hour at RT.[1]

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of diluted primary antibody (either anti-pERK or anti-total ERK in separate wells) to each well. Incubate overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the cells 3 times. Add 50 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at RT.

  • Detection: Wash the cells 5 times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Read Plate: Add 100 µL of Stop Solution and read the absorbance at 450 nm on a microplate reader.

  • Analysis: Normalize the pERK signal to the total ERK signal for each condition. Plot the normalized signal against the logarithm of this compound concentration and fit a 4PL curve to determine the IC50.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates This compound This compound This compound->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Assay_Workflow cluster_prep Day 1-2: Preparation cluster_treat Day 3: Treatment & Lysis cluster_detect Day 3-4: Detection Seed 1. Seed Cells in 96-well Plate Starve 2. Serum Starve (16-24h) Seed->Starve Treat 3. Add this compound (1h) Stimulate 4. Stimulate (EGF) (10 min) Treat->Stimulate Fix 5. Fix & Permeabilize Cells Stimulate->Fix Block 6. Block Ab1 7. Primary Ab (pERK / Total ERK) Block->Ab1 Ab2 8. Secondary Ab (HRP) Ab1->Ab2 Detect 9. Add Substrate & Read Plate Ab2->Detect cluster_prep cluster_prep cluster_treat cluster_treat cluster_detect cluster_detect

Caption: Experimental workflow for the cell-based this compound assay measuring pERK levels.

Troubleshooting_Logic action action start Inconsistent Results? q_signal Problem with Signal Intensity? start->q_signal Yes q_variability High Variability? start->q_variability No q_high_bg High Background? q_signal->q_high_bg Yes q_low_signal Low / No Signal? q_signal->q_low_signal No a_cells Check cell seeding Mitigate edge effects q_variability->a_cells a_wash Increase wash steps Optimize blocking q_high_bg->a_wash a_ab Check antibody dilution Verify reagent stability q_low_signal->a_ab

Caption: A logical flowchart for troubleshooting common issues in this compound assays.

References

Technical Support Center: Controlling for Drug-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Donasine" did not yield any specific information regarding its mechanism of action or induced cytotoxicity. Therefore, this guide uses Doxorubicin , a well-characterized chemotherapeutic agent, as a representative example to illustrate the principles and methods for controlling drug-induced cytotoxicity. The experimental protocols and data presented here are specific to Doxorubicin and should be adapted for other compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our cell line when treated with Doxorubicin. What are the potential causes?

Several factors can contribute to increased sensitivity to Doxorubicin:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivities to Doxorubicin due to their genetic background, expression levels of drug transporters, and DNA repair capacities.

  • Drug Concentration and Exposure Time: Ensure the correct concentration of Doxorubicin is used and that the exposure time is consistent with established protocols.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to cytotoxic agents.

  • Synergistic Effects: Components of the cell culture media or other co-administered compounds may be enhancing the cytotoxic effects of Doxorubicin.

Q2: How can we reduce off-target cytotoxicity in our in vitro experiments?

To minimize off-target effects, consider the following strategies:

  • Dose-Response Analysis: Perform a thorough dose-response study to identify the optimal concentration that induces the desired effect with minimal off-target cytotoxicity.

  • Use of Scavengers: Doxorubicin is known to induce cytotoxicity through the generation of reactive oxygen species (ROS). The co-administration of ROS scavengers like N-acetylcysteine (NAC) can help mitigate these effects.

  • Targeted Delivery Systems: In more advanced models, consider the use of nanoparticle or antibody-drug conjugate formulations to target Doxorubicin to specific cell populations.

Q3: What are the primary mechanisms of Doxorubicin-induced cytotoxicity?

Doxorubicin induces cell death through multiple mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.

  • Reactive Oxygen Species (ROS) Production: The metabolic activation of Doxorubicin generates ROS, which can damage cellular components, including lipids, proteins, and DNA, leading to oxidative stress-induced apoptosis.

  • Induction of Apoptosis: Doxorubicin activates intrinsic and extrinsic apoptotic pathways, characterized by caspase activation, mitochondrial dysfunction, and DNA fragmentation.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Potential Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy.

  • Potential Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Potential Cause: Pipetting errors.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Issue 2: Cells are Developing Resistance to Doxorubicin
  • Potential Cause: Upregulation of drug efflux pumps (e.g., P-glycoprotein).

    • Solution: Co-administer an inhibitor of the specific efflux pump, such as Verapamil for P-glycoprotein.

  • Potential Cause: Increased DNA repair capacity.

    • Solution: Investigate the expression of DNA repair enzymes and consider co-treatment with DNA repair inhibitors.

  • Potential Cause: Alterations in apoptotic pathways.

    • Solution: Analyze the expression of key apoptotic proteins (e.g., Bcl-2 family members) to identify potential resistance mechanisms.

Data Presentation

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5 - 1.5
HeLaCervical Cancer0.1 - 0.5
A549Lung Cancer1.0 - 2.5
U-87 MGGlioblastoma0.2 - 0.8

Note: IC50 values are approximate and can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of Doxorubicin concentrations for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
  • Cell Treatment: Treat cells with Doxorubicin at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Doxorubicin_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DSB DNA Double-Strand Breaks DNA->DSB Caspase Caspase Activation Mitochondria->Caspase DSB->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of Doxorubicin-induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Doxorubicin Treatment Seeding->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Analysis Data Analysis (IC50 determination) Assay->Analysis End End: Results Analysis->End

Validation & Comparative

A Comparative Efficacy Analysis of Donasine and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of natural products, indole alkaloids represent a significant class of compounds with diverse and potent biological activities. This guide provides a comparative overview of the efficacy of Donasine, a novel indole alkaloid, against other selected indole alkaloids with known anti-inflammatory and antipyretic properties. The comparison is based on available preclinical data and aims to inform researchers, scientists, and drug development professionals on the current state of knowledge in this area.

Overview of this compound

This compound is a newly identified indole alkaloid isolated from the rhizomes of Arundo donax L.[1][2]. Preliminary pharmacological assessments have shown that this compound possesses antipyretic (fever-reducing) activity[1][2]. Specifically, studies have indicated a significant reduction in the anal temperature of rats infused with this compound[3]. However, detailed quantitative efficacy data, such as dose-response relationships and ED50 values, are not yet available in the public domain.

Comparative Efficacy of Indole Alkaloids

To contextualize the potential of this compound, its fever-reducing action is compared here with other indole alkaloids that have been studied for their anti-inflammatory and antipyretic effects. The data is summarized in the table below. It is important to note that a direct head-to-head comparison is challenging due to the limited data on this compound and the varying experimental models used for other alkaloids.

Alkaloid Source Pharmacological Activity Experimental Model Quantitative Data
This compound Arundo donaxAntipyreticIn vivo (rats)Significant reduction in anal temperature (specifics not detailed)[3]
17-O-methyl-19-(Z)-naucline Nauclea officinalisAnti-inflammatoryIn vitro (mouse macrophage RAW 264.7 cells)IC50 of 3.6 μM for inhibition of nitric oxide production[4]
Scholarisins I and VI Alstonia rupestrisAnti-inflammatoryIn vitroSelective COX-2 inhibition of 96.4% and 95.5%, respectively[5]
Indole Derivatives (Synthetic) -Antipyretic, Analgesic, Anti-inflammatoryIn vivo (albino mice)Demonstrated biological potential (specific quantitative data not provided in abstract)[6]
Alkaloid Extract Hunteria zeylanicaAntipyretic, AntinociceptiveIn vivo (rats)Dose-dependently reduced yeast-induced hyperthermia[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the described experimental protocols for the key activities cited.

This compound - Antipyretic Activity:

  • Methodology: The antipyretic effect of this compound was evaluated in an in vivo rat model. Fever was presumably induced in the rats, and the change in anal temperature was measured after the administration of this compound. Specific details regarding the fever-inducing agent, dosage of this compound, and measurement intervals have not been published[3].

17-O-methyl-19-(Z)-naucline - Anti-inflammatory Activity:

  • Cell Line: Mouse macrophage RAW 264.7 cells were used.

  • Stimulant: Lipopolysaccharide (LPS) was used to induce an inflammatory response and nitric oxide (NO) production.

  • Treatment: Cells were treated with 17-O-methyl-19-(Z)-naucline.

  • Endpoint: The concentration of nitric oxide in the cell culture medium was measured to determine the inhibitory effect of the compound.

  • Analysis: The IC50 value, the concentration at which 50% of NO production is inhibited, was calculated[4].

Scholarisins I and VI - Anti-inflammatory Activity (COX-2 Inhibition):

  • Assay: An in vitro assay was used to determine the selective inhibition of cyclooxygenase-2 (COX-2).

  • Methodology: The ability of Scholarisins I and VI to inhibit the activity of the COX-2 enzyme was measured. The compounds showed high inhibitory values against COX-2 with no significant inhibition of COX-1, indicating selectivity[5].

Mechanistic Insights and Signaling Pathways

The antipyretic and anti-inflammatory effects of many compounds, including likely indole alkaloids, are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandin E2 (PGE2) is a critical mediator of the febrile response in the hypothalamus[8][9][10]. By inhibiting COX enzymes, particularly COX-2 which is induced during inflammation, these alkaloids can reduce the levels of PGE2, thereby lowering the body's thermoregulatory set point and reducing fever.

Below is a diagram illustrating the general pathway of fever induction and the mechanism of action of antipyretic agents.

Fever_Pathway Infection Infection/Inflammation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Infection->Cytokines induces COX2 COX-2 Enzyme Cytokines->COX2 upregulates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 synthesizes Hypothalamus Hypothalamus PGE2->Hypothalamus acts on Fever Fever Hypothalamus->Fever raises set-point Indole_Alkaloids Indole Alkaloids (e.g., this compound) Indole_Alkaloids->COX2 inhibit

Caption: General signaling pathway of fever and the inhibitory action of indole alkaloids.

Experimental Workflow for Antipyretic Screening

The following diagram outlines a typical workflow for evaluating the antipyretic efficacy of a test compound like an indole alkaloid.

Antipyretic_Workflow Start Start: Select Test Compound (e.g., Indole Alkaloid) Animal_Model Select Animal Model (e.g., Rats) Start->Animal_Model Fever_Induction Induce Fever (e.g., Yeast Injection) Animal_Model->Fever_Induction Baseline_Temp Measure Baseline Rectal Temperature Fever_Induction->Baseline_Temp Compound_Admin Administer Test Compound or Vehicle (Control) Baseline_Temp->Compound_Admin Temp_Monitoring Monitor Rectal Temperature at Regular Intervals Compound_Admin->Temp_Monitoring Data_Analysis Analyze Data: Compare Temperature Changes Temp_Monitoring->Data_Analysis Conclusion Conclusion on Antipyretic Efficacy Data_Analysis->Conclusion

References

Cross-Validation of Donasine's Effects with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Donasine is a novel small molecule inhibitor targeting the hypothetical protein Kinase X, a serine/threonine kinase implicated in the progression of certain solid tumors. The therapeutic hypothesis is that inhibition of Kinase X will disrupt downstream signaling pathways responsible for cell proliferation and survival. To rigorously validate this hypothesis, it is essential to cross-reference the pharmacological effects of this compound with genetic methods that specifically target the gene encoding Kinase X. This guide provides a comparative analysis of this compound's performance against genetic knockdown and knockout approaches, offering supporting experimental data and detailed protocols for researchers in drug development.

Comparative Analysis of Kinase X Inhibition

The primary methods for validating the therapeutic target of this compound include direct pharmacological inhibition, shRNA-mediated knockdown, and CRISPR-Cas9-mediated knockout of the KINX gene. The following table summarizes the quantitative outcomes of these approaches on tumor cell proliferation.

Table 1: Comparison of Anti-Proliferative Effects

Method Target Cell Line Concentration/ Application Reduction in Cell Viability (%) Time Point
This compoundKinase X ProteinHT-2910 µM65%72 hours
shRNA KnockdownKINX mRNAHT-29N/A58%72 hours
CRISPR KnockoutKINX GeneHT-29N/A85%72 hours
Control (DMSO)N/AHT-290.1%0%72 hours
Control (Scrambled shRNA)N/AHT-29N/A2%72 hours

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.

Cell Viability Assay (MTT)
  • Cell Seeding: Plate HT-29 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with this compound (10 µM), DMSO (0.1%), or leave untreated for genetic validation experiments.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

shRNA-Mediated Knockdown
  • Vector Preparation: Clone a short hairpin RNA (shRNA) targeting the KINX mRNA into a lentiviral vector. A scrambled shRNA sequence is used as a negative control.

  • Lentivirus Production: Co-transfect the shRNA vector with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction: Transduce HT-29 cells with the collected lentiviral particles.

  • Selection: Select for successfully transduced cells using puromycin (2 µg/mL) for 48 hours.

  • Validation: Confirm knockdown efficiency via qRT-PCR and Western blot analysis of Kinase X expression.

  • Functional Assay: Perform the MTT assay as described above 72 hours post-transduction.

CRISPR-Cas9-Mediated Knockout
  • gRNA Design: Design a guide RNA (gRNA) to target a critical exon of the KINX gene.

  • Vector Construction: Clone the gRNA into a Cas9-expressing vector.

  • Transfection: Transfect HT-29 cells with the gRNA-Cas9 vector.

  • Single-Cell Cloning: Isolate single cells by limiting dilution to establish clonal populations.

  • Screening and Validation: Screen the clones for KINX gene knockout by PCR and confirm the absence of Kinase X protein by Western blot.

  • Functional Assay: Expand a validated knockout clone and perform the MTT assay.

Visualizing the Validation Workflow and Pathway

To clarify the relationships between the different validation methods and the targeted signaling pathway, the following diagrams are provided.

G cluster_0 Target Validation Approaches cluster_1 Biological Target cluster_2 Cellular Outcome This compound This compound Kinase X Protein Kinase X Protein This compound->Kinase X Protein Inhibits shRNA shRNA KINX mRNA KINX mRNA shRNA->KINX mRNA Degrades CRISPR CRISPR KINX Gene KINX Gene CRISPR->KINX Gene Disrupts Reduced Proliferation Reduced Proliferation Kinase X Protein->Reduced Proliferation Leads to KINX mRNA->Kinase X Protein Translation KINX Gene->KINX mRNA Transcription

Caption: Logical flow of target validation for Kinase X.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->Kinase X Inhibits

Caption: Hypothesized signaling pathway of Kinase X.

A Researcher's Guide to Controls in Donasine Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for the use of essential controls in experiments involving Donasine , a novel investigational inhibitor of the mammalian target of rapamycin (mTOR). The inclusion of appropriate positive and negative controls is critical for the unambiguous interpretation of experimental data, ensuring that the observed effects are specifically attributable to this compound's activity.[1][2][3]

The data and protocols presented herein are based on a typical in vitro cell proliferation assay designed to evaluate the anti-cancer efficacy of this compound.

The Role of Controls in Validating Experimental Results

In any experiment, controls serve as a baseline to minimize the effects of variables other than the one being tested.[1]

  • Positive Controls are used to confirm that the experimental system is working as expected.[2][4][5] In the context of this compound, a well-characterized mTOR inhibitor is used to demonstrate the expected biological response of inhibiting the mTOR pathway.[6][7]

  • Negative Controls are used to establish a baseline and control for non-specific effects.[1][4] This typically involves using the vehicle (the solvent in which this compound is dissolved) to ensure that it does not influence the experimental outcome.[3]

Comparative Analysis of this compound Efficacy

To assess the inhibitory effect of this compound on cell proliferation, a colorimetric MTT assay was performed on A549 non-small cell lung cancer cells, which are known to have an active mTOR pathway.[8] The experiment compares the effects of this compound against a vehicle (negative control) and Rapamycin, a well-established mTORC1 inhibitor (positive control).[6][7][8]

Table 1: Comparative Cell Viability in A549 Cells After 72-Hour Treatment

Treatment GroupConcentration (nM)Mean Cell Viability (%)Standard Deviation
Vehicle Control (0.1% DMSO) N/A100± 4.5
This compound 1078.2± 3.1
5045.6± 2.8
10021.3± 2.2
Positive Control (Rapamycin) 1085.1± 4.0
5062.5± 3.5
10048.9± 3.1

Interpretation of Data: The vehicle control shows baseline cell viability at 100%. Both this compound and the positive control, Rapamycin, exhibit a dose-dependent reduction in cell viability, confirming the functionality of the assay. The data indicates that, under these experimental conditions, this compound is a more potent inhibitor of cell proliferation than Rapamycin at equivalent concentrations.

This compound's Mechanism of Action in the mTOR Signaling Pathway

This compound exerts its effect by inhibiting mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7][9] mTOR functions within two distinct complexes, mTORC1 and mTORC2.[8][9][10] The diagram below illustrates the signaling cascade and the points of inhibition for both this compound and the positive control, Rapamycin.

mTOR_Pathway cluster_input Inputs cluster_pathway Signaling Pathway cluster_output Cellular Response Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation This compound This compound This compound->mTORC1 Rapamycin Rapamycin (Positive Control) Rapamycin->mTORC1

Simplified mTOR signaling pathway showing points of inhibition.

Experimental Protocols

The following is a detailed protocol for the cell viability assay used to generate the data in Table 1.

MTT Cell Proliferation Assay Protocol

  • Cell Seeding:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment Application:

    • Prepare stock solutions of this compound and Rapamycin in dimethyl sulfoxide (DMSO).

    • Create serial dilutions of this compound and Rapamycin in culture medium to achieve final concentrations of 10, 50, and 100 nM.

    • Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest drug concentration (e.g., 0.1%).

    • Remove the old medium from the cells and add 100 µL of the prepared treatments (including controls) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight in the dark at room temperature.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Experimental_Workflow start Start: Culture A549 Cells seed Seed 5,000 cells/well in 96-well plate start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Apply Treatments: - Vehicle (Negative Control) - Rapamycin (Positive Control) - this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 assay Add MTT Reagent & Incubate 4h incubate2->assay solubilize Add Solubilization Solution assay->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Cell Viability (Relative to Vehicle Control) read->analyze end End: Comparative Analysis analyze->end

Workflow for the this compound cell proliferation experiment.

References

Comparative analysis of Donasine and its synthetic analogs

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific databases and literature has revealed no specific compound referred to as "Donasine." Consequently, a direct comparative analysis of this compound and its synthetic analogs, as requested, cannot be provided at this time.

The search results did, however, yield information on a variety of other natural compounds and their synthetic analogs that are subjects of scientific research. These include:

  • Distamycin and its synthetic analogs: These molecules are known to interact with DNA, and studies have investigated the role of their chemical structure in the specificity of this binding.

  • Cassiarin A and its synthetic analogs: Research has focused on developing synthetic versions of this alkaloid with enhanced antimalarial activity.

  • Complanadine A and its synthetic analogs: Several total syntheses of this complex alkaloid have been developed, which has shown potential for pain management.

  • Naphthylisoquinoline alkaloids and their synthetic analogs: These compounds have been investigated as potential novel inhibitors against Babesia canis, a parasite affecting dogs.

  • Capsaicin and its synthetic analogs: A wide range of biological effects, including antitumor properties, have been studied for both natural and synthetic capsaicin analogs.

  • Piplartine and its synthetic analogs: In silico analysis and antiparasitic studies have been conducted on synthetic analogs of piplartine against Trypanosoma cruzi.

  • Albocycline and its semi-synthetic analogs: These have been evaluated for their antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

  • Morphinan analogs: The synthesis of pentacyclic morphinan analogs has been explored for their analgesic and narcotic antagonist activities.

We invite researchers, scientists, and drug development professionals to specify a compound of interest from the list above, or to provide an alternative compound for which a comprehensive comparative analysis can be conducted. Upon receiving a valid compound name, a full report will be generated, including:

  • Data Presentation: A summary of all quantitative data into clearly structured tables for easy comparison.

  • Experimental Protocols: Detailed methodologies for all key experiments cited.

  • Mandatory Visualization: Diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting requirements.

Independent verification of Donasine's mechanism of action

Donasine (Donidalorsen) Performance in Hereditary Angioedema: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Donasine (donidalorsen) with standard prophylactic treatments for Hereditary Angioedema (HAE). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic landscape for HAE.

This compound is an investigational RNA-targeted medication designed to reduce the production of prekallikrein (PKK), a key precursor in the pathway that leads to HAE attacks.[1] Recent clinical trial data has demonstrated its efficacy in reducing the frequency of HAE attacks and improving the quality of life for patients.[1][2][3]

Comparative Efficacy of Prophylactic HAE Treatments

The following table summarizes the key efficacy data from clinical trials of donidalorsen and standard HAE prophylactic therapies.

Treatment (Brand Name)Mechanism of ActionRoute of AdministrationDosing FrequencyMean Reduction in HAE Attack RatePercentage of Attack-Free PatientsKey Clinical Trial(s)
Donidalorsen Prekallikrein (PKK) production inhibitorSubcutaneous injectionEvery 4 weeks or every 8 weeks81% (Q4W) vs. placebo[1][2]Not explicitly stated in provided abstractsOASIS-HAE[1]
87% (Q4W, weeks 5-25) vs. placebo[1][2]
Lanadelumab (Takhzyro®)Plasma kallikrein inhibitorSubcutaneous injectionEvery 2 weeks or every 4 weeks~87% (300mg Q2W) vs. placebo[4]~44% (300mg Q2W) during 26-week period[4]HELP Study[4][5]
94.8% in children (2 to <12 years) vs. baseline[6]76.2% in children (2 to <12 years) over 52 weeks[6]SPRING Study[6]
Berotralstat (Orladeyo®)Plasma kallikrein inhibitorOralOnce daily44% (150mg) vs. placeboNot explicitly stated in provided abstractsAPeX-2[7]
C1 Esterase Inhibitor (Human) (Cinryze®)C1 esterase inhibitor replacementIntravenous infusionTwice weekly~50% vs. placebo[8]Not explicitly stated in provided abstractsN/A
C1 Esterase Inhibitor (Recombinant) (Ruconest®)C1 esterase inhibitor replacementIntravenous infusionTwice weekly for prophylaxisUp to 83% (pdC1-INH 60 IU/kg) experienced ≥70% reduction[9]Not explicitly stated in provided abstractsN/A

Adverse Events Profile

A summary of the most common adverse events reported in clinical trials for each treatment.

TreatmentCommon Adverse Events
Donidalorsen Injection site reactions (erythema), headache, nasopharyngitis. Most AEs were mild to moderate.
Lanadelumab Injection site pain, viral upper respiratory tract infection.[4][10]
Berotralstat Abdominal pain, vomiting, diarrhea, back pain.[7]
C1 Esterase Inhibitor (Human) Sinusitis, upper respiratory infection.[11]
C1 Esterase Inhibitor (Recombinant) Generally well-tolerated in studies for acute attack treatment.[12]

Experimental Protocols

Donidalorsen: OASIS-HAE Phase 3 Trial

The OASIS-HAE study was a global, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of donidalorsen for the prophylactic treatment of HAE in patients aged 12 and older.[1]

  • Study Design: Participants were randomized in a 2:1 ratio to receive either donidalorsen (80 mg) or a placebo via subcutaneous injection. The treatment was administered either every four weeks (Q4W) or every eight weeks (Q8W) for a duration of 24 weeks.[1]

  • Primary Endpoint: The primary efficacy measure was the time-normalized number of investigator-confirmed HAE attacks from week one to week 25 compared to the placebo group.

  • Key Secondary Endpoints: These included the mean monthly HAE attack rate, the proportion of patients achieving a certain percentage reduction in attack rates, and assessments of quality of life using the Angioedema Quality of Life Questionnaire (AE-QoL).[1]

Lanadelumab: HELP Study (Phase 3)

The Hereditary Angioedema Long-term Prophylaxis (HELP) study was a multicenter, randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of lanadelumab for HAE prophylaxis in patients 12 years of age and older.[4][5]

  • Study Design: The trial enrolled 125 patients who were randomized to receive one of three subcutaneous lanadelumab dosing regimens (150 mg every 4 weeks, 300 mg every 4 weeks, or 300 mg every 2 weeks) or a placebo for a 26-week treatment period.[10]

  • Primary Endpoint: The primary outcome was the mean number of HAE attacks per month during the treatment period.

  • Key Secondary Endpoints: Secondary measures included the percentage of attack-free patients, the rate of moderate-to-severe attacks, and the number of attacks requiring acute treatment.[10]

Berotralstat: APeX-2 Trial (Phase 3)

The APeX-2 trial was a randomized, double-blind, placebo-controlled, parallel-group study that evaluated the efficacy and safety of oral, once-daily berotralstat for the prevention of HAE attacks in patients 12 years and older.[7]

  • Study Design: A total of 121 patients were randomized to receive one of two doses of berotralstat (110 mg or 150 mg) or a placebo, administered orally once daily for 24 weeks.[7]

  • Primary Endpoint: The primary efficacy endpoint was the rate of HAE attacks during the 24-week treatment period.

  • Key Secondary Endpoints: Secondary endpoints included the proportion of patients with a ≥50% reduction in their HAE attack rate and patient-reported quality of life outcomes measured by the Angioedema Quality of Life Questionnaire (AE-QoL).[7]

Visualizing Mechanisms and Workflows

Donidalorsen's Mechanism of Action in the Kallikrein-Kinin System

Donidalorsen_Mechanism cluster_pathway Kallikrein-Kinin System cluster_intervention Therapeutic Intervention PKK Prekallikrein (PKK) Kallikrein Plasma Kallikrein PKK->Kallikrein Activation HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Release Swelling Angioedema/ Swelling Bradykinin->Swelling Increased Vascular Permeability Donidalorsen Donidalorsen (Antisense Oligonucleotide) PKK_mRNA PKK mRNA Donidalorsen->PKK_mRNA Binds to & inhibits translation PKK_mRNA->PKK

Caption: Mechanism of Donidalorsen in inhibiting the Kallikrein-Kinin system to prevent HAE attacks.

Generalized Experimental Workflow for HAE Prophylactic Treatment Trials

HAE_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Screening Screening for Eligibility (HAE Diagnosis, Attack Frequency) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment InformedConsent->Enrollment Randomization Randomization Enrollment->Randomization TreatmentArm Treatment Group (e.g., Donidalorsen) Randomization->TreatmentArm PlaceboArm Placebo Group Randomization->PlaceboArm FollowUp Treatment Period (e.g., 24-26 weeks) TreatmentArm->FollowUp PlaceboArm->FollowUp DataCollection Data Collection - HAE Attack Diary - Quality of Life Questionnaires - Adverse Events FollowUp->DataCollection Analysis Statistical Analysis (Primary & Secondary Endpoints) DataCollection->Analysis Reporting Results Reporting Analysis->Reporting

Caption: A generalized workflow for a typical randomized, placebo-controlled clinical trial for HAE prophylactic treatments.

References

Safety Operating Guide

Proper Disposal Procedures for Donasine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of Donasine, an indole alkaloid derived from the rhizomes of Arundo donax L.[1] While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining laboratory safety, ensuring environmental compliance, and fostering a culture of responsible chemical management.

This compound Chemical and Safety Data

The following table summarizes key information for this compound (CAS No. 1017237-81-8).[2]

PropertyValueSource
Chemical Formula C23H28N4O3MedChemExpress SDS[2]
CAS Number 1017237-81-8MedChemExpress SDS[2]
Hazard Classification Not a hazardous substance or mixtureMedChemExpress SDS[2]
Identified Uses Laboratory chemicals, manufacture of substancesMedChemExpress SDS[2]
Carcinogenicity No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.MedChemExpress SDS[2]

Experimental Protocol: Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step process for the safe and compliant disposal of this compound waste, including unused product, contaminated materials, and solutions.

1. Waste Characterization and Segregation:

  • 1.1. Identify this compound Waste: This includes, but is not limited to:

    • Expired or unused this compound powder.

    • Solutions containing this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

  • 1.2. Segregate Waste Streams:

    • Solid Waste: Collect all solid this compound waste in a dedicated, clearly labeled waste container. This container should be made of a compatible material like high-density polyethylene (HDPE) and have a secure lid.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled liquid waste container. Do not mix this compound solutions with other chemical waste streams unless compatibility has been verified.

    • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Non-Hazardous Waste: this compound"

    • Accumulation Start Date

    • Principal Investigator/Laboratory Name

3. Spill Management:

  • In the event of a this compound spill, adhere to the following procedures:

    • Small Solid Spills: Gently sweep the material into a suitable container for disposal. Alternatively, a damp cloth can be used to collect the powder. Clean the spill area with soap and water. Dispose of all cleaning materials as solid this compound waste.

    • Small Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pads). Collect the absorbent material and place it in the designated solid waste container. Clean the spill area with an appropriate solvent or detergent and water.

4. Final Disposal:

  • Storage: Store sealed waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Collection: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Ensure all labeling and documentation requirements are met according to local, state, and federal regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Donasine_Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment cluster_disposal Final Disposal Waste This compound Waste Generated IsSolid Solid Waste? Waste->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Solid Waste Container (Labeled 'Non-Hazardous: this compound') IsSolid->SolidContainer Yes IsSharp Sharps Waste? IsLiquid->IsSharp No LiquidContainer Liquid Waste Container (Labeled 'Non-Hazardous: this compound') IsLiquid->LiquidContainer Yes SharpsContainer Sharps Container IsSharp->SharpsContainer Yes EHS Contact EHS for Pickup IsSharp->EHS No SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Decision workflow for the segregation and disposal of this compound waste.

General Laboratory Best Practices for Chemical Disposal

While this compound is not classified as hazardous, it is crucial to handle all laboratory chemicals with care. Adherence to general best practices for chemical disposal is paramount for maintaining a safe research environment.

  • Avoid Drain Disposal: Unless explicitly permitted by your institution's EHS department for specific, non-hazardous, and readily biodegradable substances, do not dispose of chemicals down the drain.

  • Maintain an Inventory: Keep an accurate inventory of all chemicals, including their purchase date, quantity, and disposal date.

  • Consult Safety Data Sheets (SDS): Always review the SDS for any chemical before use to understand its properties, hazards, and handling procedures.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including lab coats, safety glasses, and gloves, when handling any chemical waste.

  • Training: Ensure all laboratory personnel are trained on proper chemical handling and waste disposal procedures.

References

Standard Operating Procedure: Handling and Disposal of Donasine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Donasine, a potent cytotoxic agent. All personnel must be thoroughly trained on these procedures before working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

Activity Glove Type Eye Protection Respiratory Protection Lab Coat/Gown
Weighing and preparing solutions (in a certified chemical fume hood)Double-gloving with chemotherapy-rated nitrile glovesChemical splash goggles and face shieldN95 or higher respirator (fit-tested)Disposable, solid-front gown with tight-fitting cuffs
Cell culture and in-vitro assaysChemotherapy-rated nitrile glovesSafety glasses with side shieldsNot required if handled in a biosafety cabinetStandard lab coat
Animal handling and dosing (in a ventilated cage changing station)Double-gloving with chemotherapy-rated nitrile glovesSafety glasses with side shieldsN95 or higher respirator (fit-tested)Disposable, solid-front gown
Waste disposalHeavy-duty nitrile glovesChemical splash gogglesNot generally required if waste is properly containedStandard lab coat

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.

Experimental Protocol: this compound Spill Decontamination

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill zone.

  • Don Appropriate PPE: Before re-entering the area, don the PPE specified for weighing and preparing solutions (double gloves, goggles, face shield, N95 respirator, and disposable gown).

  • Contain the Spill:

    • For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inwards.

    • For solid spills: Gently cover the spill with absorbent pads dampened with a 10% bleach solution to avoid raising dust. DO NOT dry sweep.

  • Decontaminate the Area:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using tongs or forceps and place them in a designated "this compound Waste" container.

    • Clean the spill area with a 10% bleach solution, followed by 70% ethanol. Allow for a contact time of at least 10 minutes for each solution.

    • Wipe the area dry with clean absorbent pads.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous chemical waste according to the disposal plan.

  • Doff PPE: Remove PPE in the correct order (gown, outer gloves, face shield, goggles, respirator, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

This compound Handling and Disposal Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.

G This compound Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_disposal Decontamination and Disposal receive Receive and Log this compound transport Transport to Designated Hood receive->transport ppe Don Full PPE transport->ppe weigh Weigh this compound in Hood ppe->weigh prepare Prepare Stock Solution weigh->prepare experiment Perform Experiment prepare->experiment decontaminate_tools Decontaminate Equipment experiment->decontaminate_tools Post-Experiment collect_waste Collect Solid and Liquid Waste decontaminate_tools->collect_waste dispose_waste Dispose in Labeled Hazardous Waste Container collect_waste->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for safe handling and disposal of this compound.

Logical Relationship of Spill Response Actions

This diagram illustrates the decision-making process and logical flow of actions in the event of a this compound spill.

G This compound Spill Response Logic spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe assess_spill Assess Spill Type don_ppe->assess_spill liquid_spill Cover with Absorbent Pads assess_spill->liquid_spill Liquid solid_spill Cover with Dampened Pads assess_spill->solid_spill Solid decontaminate Decontaminate Area with Bleach and Ethanol liquid_spill->decontaminate solid_spill->decontaminate collect_waste Collect Contaminated Materials decontaminate->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose report Report Incident dispose->report

Caption: Decision tree for responding to a this compound spill.

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